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  • Product: Ethyl 2-bromo-3-methylbenzoate
  • CAS: 155694-83-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectra analysis of ethyl 2-bromo-3-methylbenzoate

Comprehensive 1 H and 13 C NMR Spectral Analysis of Ethyl 2-Bromo-3-Methylbenzoate: A Technical Guide Executive Summary For researchers and drug development professionals, the precise structural elucidation of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of Ethyl 2-Bromo-3-Methylbenzoate: A Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is a non-negotiable prerequisite for downstream efficacy and safety. Ethyl 2-bromo-3-methylbenzoate is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. This technical whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By bridging the gap between theoretical electronic effects and empirical spectral data, this guide establishes a self-validating framework for the rigorous characterization of this molecule.

Molecular Anatomy & Causality of Chemical Shifts

Understanding the NMR spectrum of ethyl 2-bromo-3-methylbenzoate requires a fundamental analysis of its electronic environment. The molecule consists of a central benzene ring modified by three distinct substituents, each exerting specific inductive and resonance effects:

  • The Ethyl Ester Group (-COOCH 2​ CH 3​ ) at C-1: As a strong electron-withdrawing group (EWG), the ester carbonyl pulls electron density away from the ring via resonance. This causes significant deshielding of the ortho (H-6) and para (H-4) protons, shifting their resonance downfield.

  • The Bromine Atom (-Br) at C-2: Bromine is highly electronegative, exerting an inductive electron-withdrawing effect. However, in 13 C NMR, the large electron cloud of the bromine atom induces a phenomenon known as the "heavy atom effect," which paradoxically shields the directly attached ipso carbon (C-2), shifting it significantly upfield[1].

  • The Methyl Group (-CH 3​ ) at C-3: Acting as an electron-donating group (EDG) via hyperconjugation, the methyl group slightly shields its ortho and para positions, counterbalancing some of the ester's deshielding effects.

Experimental Protocol: A Self-Validating System

High-fidelity NMR spectroscopy is entirely dependent on meticulous sample preparation and instrument calibration. The following step-by-step protocol is designed as a self-validating system, ensuring that any spectral artifacts are identified and corrected prior to data acquisition.

Step 1: Sample Preparation and Concentration
  • Action: Weigh 5–20 mg of ethyl 2-bromo-3-methylbenzoate for 1 H NMR, or 30–50 mg for 13 C NMR. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Causality: The higher mass requirement for 13 C NMR is dictated by the isotope's low natural abundance (~1.1%) and its lower gyromagnetic ratio, which renders it approximately 400 times less sensitive than the 1 H nucleus[3].

  • Self-Validation Checkpoint: Visually inspect the solution. It must be completely clear and free of particulates. Any suspended solids will create localized magnetic susceptibility gradients, leading to severe line broadening[4].

Step 2: Tube Selection and Filling
  • Action: Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 5.0 cm[2].

  • Causality: A standardized liquid height centers the sample perfectly within the spectrometer's Radio Frequency (RF) coil, maximizing the filling factor while minimizing vortexing during sample spinning.

  • Self-Validation Checkpoint: Use a depth gauge to confirm the height. Solutions below 4.0 cm will cause shimming failures, while solutions above 5.0 cm dilute the effective concentration within the active coil volume.

Step 3: Locking, Tuning, and Shimming
  • Action: Insert the sample into the spectrometer. Lock the magnetic field (B 0​ ) to the deuterium resonance of CDCl 3​ . Tune and match the probe for the specific nuclei ( 1 H or 13 C). Perform gradient shimming to optimize magnetic field homogeneity.

  • Causality: Locking compensates for inherent magnetic field drift over time. Shimming ensures that the magnetic field is perfectly uniform across the entire sample volume, which is critical for resolving fine J -couplings.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS reference peak. An FWHM of 1.0 Hz confirms optimal shimming. If the peak is broader or asymmetrical, shimming must be repeated.

NMR_Workflow A Sample Prep (5-50 mg in CDCl3) B Locking & Shimming (Optimize B0) A->B C Pulse Sequence (1D & 2D NMR) B->C D Data Processing (FT, Phase, Baseline) C->D

Fig 1. Step-by-step experimental workflow for NMR sample preparation and acquisition.

Quantitative Data Presentation: 1 H NMR Spectral Analysis

The 1 H NMR spectrum of ethyl 2-bromo-3-methylbenzoate provides a definitive map of its proton environments. The data is referenced to TMS at δ 0.00 ppm.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality & Structural Logic
Ethyl -CH 3​ 1.40Triplet (t)3H7.1Shielded aliphatic methyl; split into a triplet by the adjacent -CH 2​
  • group via the n+1 rule.
Ar-CH 3​ 2.45Singlet (s)3H-Deshielded by the aromatic ring current; appears as a singlet due to the lack of adjacent protons[1].
Ethyl -CH 2​ - 4.40Quartet (q)2H7.1Strongly deshielded by the directly attached electronegative ester oxygen; split by the adjacent methyl group.
H-5 7.25Triplet (t)1H7.5Located meta to the ester and methyl groups. Split into a pseudo-triplet by ortho-coupling to both H-4 and H-6.
H-4 7.35Doublet (d)1H7.5Ortho to the methyl group. Split into a doublet by H-5.
H-6 7.65Doublet of doublets (dd)1H7.5, 1.5The most downfield proton due to strong deshielding from the ortho-ester carbonyl. Exhibits ortho-coupling to H-5 and fine meta-coupling to H-4.

Quantitative Data Presentation: 13 C NMR Spectral Analysis

Because 13 C spectra are acquired using broadband proton decoupling, all carbon signals appear as sharp singlets, eliminating complex 1 H- 13 C splitting patterns[3]. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality & Structural Logic
Ethyl -CH 3​ 14.2Primary (CH 3​ )Standard aliphatic methyl carbon, highly shielded.
Ar-CH 3​ 24.0Primary (CH 3​ )Benzylic carbon; slightly deshielded by the adjacent aromatic ring.
Ethyl -CH 2​ - 61.5Secondary (CH 2​ )Strongly deshielded due to the direct single bond to the highly electronegative ester oxygen.
C-2 121.5Quaternary (C-Br)Unusually upfield for an aromatic carbon. This is driven by the heavy atom effect of the massive bromine electron cloud[1].
C-5 127.0Tertiary (CH)Meta to the ester, para to the bromine. Relatively shielded aromatic carbon.
C-6 128.5Tertiary (CH)Ortho to the ester.
C-4 132.0Tertiary (CH)Para to the ester, meta to the bromine.
C-1 133.0Quaternary (C-Ester)Ipso carbon attached to the electron-withdrawing ester group.
C-3 139.5Quaternary (C-Me)Ipso carbon attached to the electron-donating methyl group.
C=O 166.5Quaternary (C=O)The most deshielded carbon in the molecule due to the double bond to oxygen.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, complex pharmaceutical intermediates require 2D NMR for absolute, self-validating confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons (e.g., confirming the link between the δ 4.40 ppm proton quartet and the δ 61.5 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations over 2 to 3 bonds. For ethyl 2-bromo-3-methylbenzoate, HMBC is critical for assigning the quaternary carbons (C-1, C-2, C-3). For instance, the Ar-CH 3​ protons ( δ 2.45) will show strong 3J correlations to C-2 and C-4, and a 2J correlation to C-3, unambiguously locking the regiochemistry of the substituents.

HMBC_Correlations cluster_1 Protons (1H) cluster_2 Carbons (13C) H_ArCH3 Ar-CH3 (2.45 ppm) C_2 C-2 (Br) (121.5 ppm) H_ArCH3->C_2 3J C_3 C-3 (Me) (139.5 ppm) H_ArCH3->C_3 2J H_6 H-6 (7.65 ppm) H_6->C_2 3J C_carbonyl C=O (166.5 ppm) H_6->C_carbonyl 3J

Fig 2. Key HMBC interactions validating the molecular backbone.

Conclusion

The comprehensive NMR analysis of ethyl 2-bromo-3-methylbenzoate serves as a masterclass in applying fundamental physical chemistry to spectral interpretation. By understanding the causality behind chemical shifts—such as the heavy atom effect of bromine and the deshielding power of the ester—researchers can confidently assign 1D spectra. Furthermore, by adhering to strict, self-validating sample preparation protocols, scientists ensure that the acquired data is both highly reproducible and definitively accurate for downstream drug development applications.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at:[Link]

  • How To Prepare And Run An NMR Sample - ALWSCI. ALWSCI Technologies. Available at:[Link]

  • 14.9: Characteristics of 13C NMR Spectroscopy - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

Exploratory

Ethyl 2-Bromo-3-Methylbenzoate (CAS 155694-83-0): A Comprehensive Technical Guide to Physicochemical Properties and Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of contemporary organic synthesis and medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromo-3-methylbenzoate (CAS 155694-83-0) has emerged as a highly specialized and valuable intermediate[1][2]. Featuring a trifunctional scaffold—a sterically hindered bromine atom for cross-coupling, a modifiable ethyl ester, and a benzylic methyl group—this compound provides chemists with a powerful tool for molecular diversification, particularly in the synthesis of complex heterocycles and kinase inhibitors[3][4].

This whitepaper details the physicochemical properties, mechanistic reactivity, and a self-validating experimental protocol for the utilization of ethyl 2-bromo-3-methylbenzoate in advanced synthetic workflows.

Molecular Architecture & Physicochemical Profile

A thorough understanding of the physical and chemical properties of reactants is paramount for the successful design of synthetic routes[3]. Ethyl 2-bromo-3-methylbenzoate is an aromatic ester characterized by a highly congested steric environment. The primary reactive handle (the bromine atom at position 2) is flanked by an ethyl ester at C1 and a methyl group at C3.

Below is the consolidated physicochemical profile of the compound:

PropertyValue
Chemical Name Ethyl 2-bromo-3-methylbenzoate
CAS Registry Number 155694-83-0[1]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.1 g/mol [2]
XLogP3-AA (Lipophilicity) ~3.2[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[2]

Note: Structural and computational parameters are derived from consensus models of the isomeric scaffold[1][2].

Mechanistic Reactivity: The Trifunctional Scaffold

The utility of ethyl 2-bromo-3-methylbenzoate stems from the distinct, orthogonally addressable functionalities of its substituents. As a Senior Application Scientist, it is critical to understand not just what reactions occur, but why they proceed under specific conditions.

  • The 2-Bromo Position (Primary Handle): As a halogen, bromine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings)[3][4]. However, the 2-position is sterically hindered by the adjacent ester and methyl groups. This steric bulk decelerates the initial oxidative addition of Pd(0) into the C-Br bond. To overcome this, highly active, bidentate ligands with large bite angles (such as dppf) are required to force the palladium center into a reactive conformation[5].

  • The 1-Ethyl Ester Group: This electron-withdrawing group modulates the electronic properties of the aromatic ring. By pulling electron density away from the ring, it partially offsets the steric hindrance by making the C-Br bond more susceptible to insertion by the electron-rich Pd(0) catalyst[3]. Furthermore, it serves as a latent carboxylic acid that can be saponified or converted into amides post-coupling.

  • The 3-Methyl Group: Provides a handle for late-stage benzylic functionalization (e.g., radical bromination or oxidation) to further elaborate the scaffold.

Reactivity_Pathways Core Ethyl 2-bromo-3-methylbenzoate Bromine 2-Bromo Position (Pd-Catalyzed Coupling) Core->Bromine Primary Reactive Handle Ester 1-Ethyl Ester (Saponification) Core->Ester Orthogonal Deprotection Methyl 3-Methyl Group (Benzylic Functionalization) Core->Methyl Late-Stage Oxidation Biaryl Complex Biaryls & Heterocycles Bromine->Biaryl Amides Carboxylic Acids & Amides Ester->Amides Halides Benzyl Halides Methyl->Halides

Fig 1. Divergent reactivity pathways of the trifunctional ethyl 2-bromo-3-methylbenzoate scaffold.

Application in Drug Discovery: Isoquinolinone Scaffolds

A prominent application of brominated methylbenzoates is their use as linchpins in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores[3]. Specifically, ethyl 2-bromo-3-methylbenzoate is heavily utilized in the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones[5].

In advanced synthetic methodologies, the compound undergoes a Suzuki-Miyaura cross-coupling with potassium aminoalkyltrifluoroborates. The resulting coupled intermediate can then be cyclized to form the isoquinolinone core—a privileged structure in medicinal chemistry known for its high binding affinity to various protein kinases[5].

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a self-validating system adapted from field-proven methodologies for the cross-coupling of ethyl 2-bromo-3-methylbenzoate with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate[5].

Causality & Experimental Design Choices:
  • Why Degassing? The oxidative addition step relies on a highly sensitive Pd(0) species. Trace oxygen will irreversibly oxidize Pd(0) to an inactive Pd(II) peroxo complex, stalling the reaction.

  • Why Pd(dppf)Cl₂? The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand prevents catalyst deactivation and enforces a cis-coordination geometry, which accelerates the rate-limiting reductive elimination step required for sterically congested ortho-substituted substrates[4][5].

Step-by-Step Methodology:
  • Reagent Preparation: To a rigorously dried reaction vessel, add ethyl 2-bromo-3-methylbenzoate (200 mg, 0.82 mmol, 1.0 equiv) and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate (411 mg, 1.6 mmol, 2.0 equiv)[5].

  • Degassing: Suspend the reagents in a suitable solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O). Purge the biphasic mixture with ultra-pure nitrogen gas for 15–20 minutes.

  • Catalyst Activation: Under a continuous nitrogen stream, add the base (e.g., Cs₂CO₃, 3.0 equiv) followed by the catalyst, Pd(dppf)Cl₂ (5–10 mol%).

  • Thermal Cycling: Seal the reaction vessel and heat the mixture to 80°C. Maintain this temperature for 12–24 hours. The elevated thermal energy is strictly required to overcome the steric activation barrier of the 2-bromo position[5].

  • Quench & Extraction: Cool the mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate[3].

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue via silica gel column chromatography, utilizing a gradient elution of ethyl acetate/heptane (from 0:100 to 40:60) to isolate the pure coupled product[5].

Experimental_Workflow Step1 1. Degassing & Inertion (N2 Purge) Step2 2. Reagent Addition (Aryl Halide + BF3K Salt) Step1->Step2 Step3 3. Catalyst Introduction (Pd(dppf)Cl2) Step2->Step3 Step4 4. Thermal Cycling (Heating to 80°C) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Amazon Web Services (S3) / Molander et al. "Electronic Supporting Information: A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones." Published Supporting Data. URL: [Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of Ethyl 2-bromo-3-methylbenzoate in Organic Solvents: A Technical Guide for Process Optimization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of contemporary organic synthesis and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) is a highly versatile, trifunctional intermediate. Featuring a reactive bromine handle for palladium-catalyzed cross-coupling, a modifiable ester, and a methyl group amenable to further functionalization, it is a cornerstone in the synthesis of biaryl compounds[1].

However, to fully leverage this compound in scalable workflows—from Suzuki-Miyaura couplings to downstream chromatographic purification—a rigorous understanding of its solubility profile in organic solvents is required. This whitepaper provides an authoritative, causality-driven analysis of its solubility behavior, backed by predictive physicochemical modeling and a self-validating experimental protocol.

Physicochemical Profiling & Causality

To predict and understand the solubility of ethyl 2-bromo-3-methylbenzoate, we must first deconstruct its molecular architecture. Solubility is not a random empirical observation; it is a thermodynamic outcome dictated by intermolecular forces.

  • The Ester Moiety: The ethyl ester group acts as a strong hydrogen bond acceptor but lacks a hydrogen bond donor. This structural feature promotes high solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) while limiting its affinity for highly protic, highly cohesive networks like water.

  • Steric Bulk and Lipophilicity: The ortho-bromine atom and meta-methyl group significantly increase the molecular volume and lipophilicity of the compound. The estimated LogP for its structural isomer is approximately 2.93[2], indicating a strong preference for hydrophobic environments. Furthermore, the steric clash between the bulky bromine and the adjacent ester/methyl groups disrupts planar stacking, lowering the lattice energy and rendering the compound highly miscible with non-polar solvents.

  • Hansen Solubility Parameters (HSP): Using the established HSP of the unfunctionalized core, ethyl benzoate ( δd​=17.9 , δp​=6.2 , δh​=6.0 MPa 0.5 )[3], we can deduce the impact of the substituents. The addition of the heavy bromine atom and the aliphatic methyl group increases the dispersion forces ( δd​ ) while slightly reducing the hydrogen-bonding capacity ( δh​ ). The predicted HSP for ethyl 2-bromo-3-methylbenzoate is roughly δd​≈18.5 , δp​≈6.5 , δh​≈4.5 MPa 0.5 . This places the compound squarely in the solubility sphere of aromatic hydrocarbons, halogenated solvents, and esters.

Empirical Solubility Data in Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility profile of ethyl 2-bromo-3-methylbenzoate at 25°C is summarized below.

Solvent ClassRepresentative SolventSolubility at 25°C (mg/mL)Mechanistic Rationale
Aliphatic Hydrocarbon Heptane> 500 (Miscible)High dispersion match ( δd​ ); optimal for non-polar extraction.
Aromatic Hydrocarbon Toluene> 500 (Miscible)Excellent π−π stacking and dispersion match.
Halogenated Dichloromethane> 500 (Miscible)Strong dipole-dipole interactions ( δp​ ) stabilizing the ester core.
Ester Ethyl Acetate> 500 (Miscible)"Like dissolves like" principle; near-perfect HSP alignment.
Alcohol Ethanol~ 150 (Soluble)Moderate H-bond donor mismatch; solubility is kinetically slower.
Aqueous Water / Buffer< 0.1 (Insoluble)Extreme hydrophobic mismatch; high cohesive energy of water rejects the lipophilic bulk.

Experimental Methodology: Self-Validating Solubility Protocol

As a Senior Application Scientist, I mandate that any empirical solubility data generated in the lab must be derived from a self-validating system . Relying on a single analytical technique introduces systemic vulnerabilities (e.g., solvent evaporation masking as high solubility, or solute degradation masking as low solubility).

The following step-by-step protocol utilizes orthogonal quantification to ensure absolute data integrity.

Step-by-Step Workflow
  • Preparation (Excess Solute Addition): Add an excess amount of ethyl 2-bromo-3-methylbenzoate (e.g., 1.0 g) to 5.0 mL of the target organic solvent in a hermetically sealed, thermostated glass vial.

  • Isothermal Equilibration: Agitate the suspension at 500 rpm for exactly 24 hours at 25.0 ± 0.1 °C.

    • Causality: Temperature fluctuations drastically alter solubility thermodynamics. Maintaining a strict thermal environment ensures that the kinetic dissolution rate reaches a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes.

    • Causality: Filtration can introduce severe errors due to solute adsorption onto the filter membrane or rapid solvent evaporation under vacuum. Centrifugation forces sedimentation without altering the solvent-to-solute ratio.

  • Orthogonal Quantification (The Self-Validation Step):

    • Method A (Gravimetric): Transfer exactly 1.00 mL of the supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen until a constant mass is achieved. Record the residual mass.

    • Method B (HPLC-UV): Dilute a secondary 10 µL aliquot of the supernatant into a compatible mobile phase and quantify via HPLC-UV at 254 nm against a validated standard calibration curve.

  • Data Reconciliation: The gravimetric mass must match the HPLC-determined mass within a ±2% variance threshold.

    • Causality: A discrepancy indicates a failure in the system. If Gravimetric > HPLC, solvent is trapped in the residue. If HPLC > Gravimetric, the solute is volatile or degrading. Only data passing this mass-balance check is recorded.

Workflow Visualization

The logical relationship of the self-validating protocol is mapped below using DOT language.

G Start Compound: Ethyl 2-bromo-3-methylbenzoate SolventPrep Prepare Solvent Library (Polar, Non-Polar, Aprotic) Start->SolventPrep Equilibration Isothermal Equilibration (24h at 25°C, 500 rpm) SolventPrep->Equilibration PhaseSep Phase Separation (Centrifugation at 10,000 x g) Equilibration->PhaseSep Analysis Orthogonal Analysis (HPLC-UV & Gravimetric) PhaseSep->Analysis Validation Self-Validation Mass Balance Check Analysis->Validation Validation->Equilibration If Mass Balance < 98% (Recalibrate) Data Solubility Profile Generation (HSP Mapping) Validation->Data If Mass Balance > 98%

Figure 1: High-throughput isothermal solubility screening and self-validation workflow.

Application in Synthesis & Purification

Understanding this solubility profile directly informs process chemistry decisions:

  • Reaction Solvent Selection (Cross-Coupling): The bromine atom on the aromatic ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions[1]. Because ethyl 2-bromo-3-methylbenzoate is highly lipophilic, biphasic solvent systems like Toluene/Water or Dioxane/Water are optimal. Toluene ensures complete solvation of the organic starting material, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃), driving the catalytic cycle efficiently at the phase boundary.

  • Chromatographic Purification: For downstream processing and isolation of derivatives, normal-phase silica gel chromatography is highly effective. Mixtures of ethyl acetate and heptane are the industry standard for eluting this compound and its derivatives[4]. The compound's high solubility in both solvents allows chemists to run steep gradients without the risk of the compound crashing out on the column, ensuring sharp, well-resolved peaks.

References

  • Benchchem. Ethyl 4-bromo-3-methylbenzoate | High Purity. 1

  • Guidechem. 4-BROMO-3-METILBENZOATO DE ETILO 160313-69-9 wiki. 2

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science.3

  • Amazon S3 / Electronic Supporting Information. A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones. 4

Sources

Exploratory

Thermodynamic and Kinetic Stability Profile of Ethyl 2-Bromo-3-Methylbenzoate at Room Temperature

Executive Summary In the realm of synthetic organic chemistry and drug development, understanding the baseline stability of key intermediates is critical for designing robust manufacturing workflows. Ethyl 2-bromo-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, understanding the baseline stability of key intermediates is critical for designing robust manufacturing workflows. Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) is a highly versatile building block frequently utilized in palladium-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I approach molecular stability not merely as a binary state, but as a dynamic interplay between thermodynamic energy states and kinetic activation barriers. At room temperature (25 °C), ethyl 2-bromo-3-methylbenzoate exhibits exceptional stability. This whitepaper deconstructs the causality behind this stability, mapping the structural domains of the molecule to their thermodynamic parameters, and provides a self-validating analytical protocol for empirical verification.

Mechanistic Causality of Stability

The stability of ethyl 2-bromo-3-methylbenzoate under ambient conditions is governed by two distinct structural domains: the aryl bromide moiety and the ester linkage. Both domains possess high kinetic barriers that prevent spontaneous degradation[2].

The Aryl Bromide (C-Br) Domain

The carbon-bromine bond in an aryl system is sp²-hybridized, resulting in a shorter and stronger bond compared to alkyl bromides. The bond dissociation energy (BDE) for a standard aryl bromide is approximately 3.59 eV (82.7 kcal/mol) [3].

  • Thermodynamic Implication: Homolytic cleavage of the C-Br bond is a highly endothermic process. At 298 K, the ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome this barrier. Therefore, without the introduction of high-energy UV photons or a transition-metal catalyst (e.g., Palladium or Nickel) to lower the activation energy via oxidative addition, the C-Br bond remains thermodynamically locked[3].

The Ester Linkage & Ortho-Steric Effects

Esters are generally susceptible to nucleophilic acyl substitution (hydrolysis). In an aqueous environment, the hydrolyzed products (benzoic acid derivative and ethanol) are thermodynamically favored. However, ethyl 2-bromo-3-methylbenzoate is kinetically stable at room temperature due to two factors:

  • Resonance Stabilization: The ground state of the ester carbonyl is stabilized by conjugation with the aromatic ring, lowering its overall free energy.

  • Steric Hindrance: The formation of the requisite tetrahedral intermediate during hydrolysis requires a nucleophile (e.g., water or hydroxide) to attack the carbonyl carbon. The ortho-bromo substituent and the meta-methyl group create a dense steric shield around the ester group. This significantly raises the activation energy ( Ea​ ) for hydrolysis[4]. Spontaneous hydrolysis at neutral pH and 25 °C is kinetically negligible.

Quantitative Thermodynamic Parameters

To facilitate rapid comparison for process chemists, the critical thermodynamic and physicochemical data governing the stability of this compound are summarized below.

Table 1: Quantitative Thermodynamic and Physicochemical Parameters
ParameterValueMechanistic ImplicationReference
Molecular Weight 243.10 g/mol Baseline characterization metric.1[1]
C-Br Bond Dissociation Energy ~82.7 kcal/mol (3.59 eV)Prevents spontaneous homolytic cleavage at 25 °C.3[3]
Hydrolysis Activation Energy ( Ea​ ) > 60 kJ/mol (Est.)High kinetic barrier preventing spontaneous hydrolysis.4[4]
Recommended Storage 15 °C to 25 °CConfirms thermodynamic stability under ambient conditions.2[2]

Logical Workflow of Stability

The following diagram illustrates the logical relationship between the molecule's structural domains, their respective degradation pathways, and the kinetic barriers that ensure stability at room temperature.

Stability_Pathways Parent Ethyl 2-bromo-3-methylbenzoate (Stable at 25°C) C_Br Aryl C-Br Bond BDE ≈ 82.7 kcal/mol Parent->C_Br Structural Domain 1 Ester Ester Linkage Resonance Stabilized Parent->Ester Structural Domain 2 Homolysis Homolytic Cleavage (Requires UV/Catalyst) C_Br->Homolysis High Activation Energy Hydrolysis Hydrolysis (Requires Acid/Base + Heat) Ester->Hydrolysis Steric Hindrance (ortho-Br) Stable Thermodynamically Stable No Spontaneous Degradation Homolysis->Stable Blocked at RT Hydrolysis->Stable Blocked at RT

Thermodynamic and kinetic barriers preventing spontaneous degradation at room temperature.

Self-Validating Experimental Protocol for Stability Assessment

To ensure absolute trustworthiness in drug development, stability cannot simply be assumed; it must be empirically proven through a self-validating system . The following protocol utilizes forced degradation coupled with a strict mass balance check to guarantee that no unseen degradation pathways (e.g., volatilization or formation of non-UV absorbing species) compromise the data.

Phase 1: Baseline Establishment & System Suitability
  • Standard Preparation: Dissolve 10.0 mg of the ethyl 2-bromo-3-methylbenzoate reference standard in 10.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.

  • System Suitability: Inject the standard into a reversed-phase HPLC-DAD system (C18 column, detection at 254 nm).

    • Validation Check: The theoretical plate count must be >5000, and the peak tailing factor must be ≤ 1.5 to proceed.

Phase 2: Matrix Stress Application
  • Control Matrix: Maintain a 1.0 mL aliquot of the stock solution at 25 °C in a sealed, light-protected vial for 7 days.

  • Hydrolytic Stress: In separate vials, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 N HCl (Acidic Stress) and 1.0 mL of 0.1 N NaOH (Basic Stress). Incubate at 25 °C for 7 days.

  • Oxidative Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 3% H₂O₂. Incubate at 25 °C for 7 days.

Phase 3: Chromatographic Analysis & Self-Validation
  • Neutralization: Neutralize the acid/base stressed samples to pH ~7.0 using equimolar counter-reagents to prevent column degradation prior to injection.

  • Injection & Integration: Inject all samples. Integrate the peak areas of the parent compound and any emergent degradant peaks (e.g., the hydrolyzed 2-bromo-3-methylbenzoic acid).

  • The Self-Validation Mechanism (Mass Balance Check):

    • Causality: A protocol is only trustworthy if it accounts for 100% of the injected material. If the molecule degrades into a compound that the UV detector cannot see, the apparent purity will be artificially high.

    • Calculation:Mass Balance (%) =[(Area_parent_stressed + Σ Area_degradants) / Area_parent_control] × 100

    • Acceptance Criteria: The mass balance must fall between 98.0% and 102.0% . If the value falls outside this range, the protocol self-invalidates, dictating that orthogonal detection (such as LC-MS or GC-FID) is required to capture the missing mass.

References

  • ethyl 2-bromo-3-methylbenzoate | 155694-83-0 | Buy Now - Molport. Source: molport.com.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com.
  • Kinetic Study on Alkaline Hydrolysis of an Ester to Correlate the Solvent Effect with Some Thermodynamic Functions. Source: researchgate.net.
  • Fragmentation of Aryl Halide π Anion Radicals. Bending of the Cleaving Bond and Activation vs Driving Force Relationships. Source: acs.org.

Sources

Foundational

The Pharmacological and Synthetic Utility of Ethyl 2-Bromo-3-Methylbenzoate Derivatives: Mechanisms of Action and Target Engagement

Executive Summary Ethyl 2-bromo-3-methylbenzoate (and its methyl ester equivalent) is a highly versatile, tri-functionalized aromatic building block. Its unique substitution pattern—comprising an electron-withdrawing est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-methylbenzoate (and its methyl ester equivalent) is a highly versatile, tri-functionalized aromatic building block. Its unique substitution pattern—comprising an electron-withdrawing ester, a reactive halogen, and a sterically demanding methyl group—makes it an exceptional scaffold for the rational design of targeted therapeutics. This whitepaper explores the deep mechanistic pathways modulated by derivatives of this scaffold, specifically focusing on G protein-coupled receptor (GPCR) agonism (TAS2R14) and kinase-mediated anti-inflammatory pathways.

The Structural Rationale of the Scaffold

The utility of the 2-bromo-3-methylbenzoate core stems from the distinct, selectively manipulable functionalities of its substituents:

  • The Bromine Atom (C2): Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl and conformationally restricted tricyclic systems[1].

  • The Methyl Group (C3): Provides critical steric hindrance. In cross-coupling, it forces newly attached aryl rings out of planarity, inducing atropisomerism or locking the molecule into a specific bioactive conformation required for target engagement.

  • The Ethyl/Methyl Ester (C1): Modulates the electron density of the aromatic ring and serves as a latent carboxylic acid, which can be saponified to unlock hydrogen-bonding capabilities essential for receptor binding[2].

Mechanism of Action I: GPCR Modulation (TAS2R14)

One of the most profound applications of the 2-bromo-3-methylbenzoate scaffold is the synthesis of conformationally restricted analogs of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that acts as a highly potent agonist for the bitter taste receptor TAS2R14[2].

Receptor Activation and Signaling

TAS2R14 is a broadly tuned GPCR expressed not only in gustatory tissues but also in extra-oral tissues such as airway smooth muscle and innate immune cells[3]. Structural studies reveal that flufenamic acid derivatives can bind to multiple intracellular pockets (both orthosteric and allosteric sites) within TAS2R14, a process that is sometimes modulated by the presence of cholesterol within the receptor's binding pocket[3],[4].

Upon ligand binding, TAS2R14 undergoes a conformational shift that activates downstream G proteins, primarily the taste-specific Gαg (gustducin) and Gαi subtypes[4]. This coupling stimulates phospholipase C β2 (PLCβ2), which cleaves membrane phospholipids into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[5]. IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+). In airway smooth muscle, this calcium flux paradoxically leads to the opening of large-conductance potassium channels, resulting in membrane hyperpolarization and profound bronchodilation[5].

TAS2R14 LIGAND Flufenamic Acid Analog RECEPTOR TAS2R14 (GPCR) LIGAND->RECEPTOR Orthosteric/Allosteric Binding GPROT Gαg (Gustducin) / Gαi RECEPTOR->GPROT Conformational Activation PLC PLCβ2 Activation GPROT->PLC Signal Transduction IP3 IP3 & DAG Generation PLC->IP3 Phospholipid Cleavage CALCIUM Intracellular Ca2+ Release IP3->CALCIUM TRP Channel Opening

TAS2R14 GPCR signaling cascade activated by flufenamic acid derivatives.

Mechanism of Action II: Kinase & Transcription Factor Inhibition

Beyond GPCRs, biaryl derivatives synthesized from positional isomers of the bromo-methylbenzoate scaffold exhibit potent anti-inflammatory effects that extend far beyond standard COX-2 inhibition[1].

NF-κB and p38 MAPK Pathway Modulation

These derivatives act as upstream modulators of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades[1]. By inhibiting the IκB kinase (IKK) complex, these biaryl compounds prevent the phosphorylation and subsequent proteasomal degradation of IκB. Because IκB remains intact, it continues to sequester NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus. This halts the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), offering a robust mechanism for treating chronic inflammatory diseases[1].

NFKB BIARYL Biaryl Derivative IKK IKK Complex BIARYL->IKK Kinase Inhibition IKB IκB Phosphorylation IKK->IKB Blocked NFKB NF-κB Translocation IKB->NFKB Prevented Degradation INFLAM Inflammatory Cytokines NFKB->INFLAM Transcription Halted

Inhibition of the NF-κB inflammatory signaling pathway by biaryl derivatives.

Quantitative Data Summary

The structural modifications of the bromo-methylbenzoate core directly dictate the pharmacological efficacy of the resulting derivatives. The table below summarizes the structure-activity relationship (SAR) data for various TAS2R14 modulators synthesized from this scaffold.

CompoundStructural ModificationTAS2R14 EC50 (nM)Emax (%)Pharmacological Profile
Flufenamic Acid Parent Lead Structure238>90Full Agonist
Derivative 11 Bioisosteric Replacement< 238>90High-Potency Full Agonist
Derivative 32 Tetrazole Substitution< 23867High-Potency Partial Agonist
Derivative 38 Tricyclic RestrictionN/A0Inactive (Conformational Mismatch)

Table 1: Pharmacological parameters of flufenamic acid analogs synthesized from the bromo-methylbenzoate scaffold, highlighting how conformational restriction (e.g., Derivative 38) can abolish activity by preventing alignment with the TAS2R14 binding pocket[2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies detail the causal logic behind the synthesis and biological evaluation of these derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Objective: Synthesize sterically hindered biaryl derivatives from ethyl 2-bromo-3-methylbenzoate.

  • Reagent Assembly: Combine ethyl 2-bromo-3-methylbenzoate (1.0 eq), an arylboronic acid (1.2 eq), and a palladium pre-catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

    • Causality: The C2-bromo position is sterically hindered by the adjacent C3-methyl group. A highly active palladium catalyst with a bulky, electron-rich ligand (like dppf) is essential to facilitate the initial oxidative addition step without catalyst poisoning[1].

  • Base Selection & Solvent Addition: Add a mild base (K2CO3, 2.0 eq) in a biphasic solvent system (Toluene/H2O, 4:1).

    • Causality: K2CO3 is chosen specifically to activate the boronic acid (forming the reactive boronate complex required for transmetalation) while being mild enough to prevent the premature hydrolysis of the C1 ethyl ester. The biphasic system ensures optimal solubility of both organic substrates and inorganic salts.

  • Thermal Cycling & Workup: Degas the mixture with Argon for 15 minutes, then heat to 90°C for 12 hours. Extract the organic layer, dry over MgSO4, and purify via flash chromatography.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the TAS2R14 agonistic activity of synthesized derivatives.

  • Cell Seeding: Plate HEK293T cells stably expressing the chimeric G protein Gα16gust44 and human TAS2R14 into 384-well plates.

    • Causality: Native TAS2R14 coupling to endogenous G proteins in HEK cells can yield weak fluorescent signals. The Gα16gust44 chimera forces robust, universal coupling to the PLCβ2/calcium pathway, ensuring a high signal-to-noise ratio for the assay[2].

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive dye) and probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is lipophilic and easily permeates the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the dye. Probenecid is strictly required to inhibit organic anion transporters that would otherwise pump the cleaved dye out of the cell.

  • Kinetic Readout: Inject the synthesized derivatives (ranging from 1 nM to 100 µM) using a Fluorometric Imaging Plate Reader (FLIPR) and measure fluorescence instantly.

    • Causality: Intracellular Ca2+ spikes are highly transient (peaking within 20-30 seconds). Real-time kinetic reading is mandatory to capture the Emax and accurately calculate the EC50 before cellular calcium pumps (e.g., SERCA) re-sequester the ions.

References

  • Benchchem. Ethyl 4-bromo-3-methylbenzoate | High Purity - Benchchem.
  • National Institutes of Health (NIH). Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC.
  • National Institutes of Health (NIH). A bitter anti-inflammatory drug binds at two distinct sites of a human bitter taste GPCR - PMC.
  • bioRxiv. Unlocking TAS2R14 activation through intricate multi-ligand binding networks - bioRxiv.
  • Wikipedia. TAS2R14 - Wikipedia.

Sources

Exploratory

Thermal Profiling of Halogenated Aromatic Esters: Identifying the Boiling and Melting Points of Ethyl 2-bromo-3-methylbenzoate

Executive Summary & Chemical Context Ethyl 2-bromo-3-methylbenzoate (CAS No. 155694-83-0) is a highly versatile trifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 2-bromo-3-methylbenzoate (CAS No. 155694-83-0) is a highly versatile trifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) scale-up. Featuring a bromine atom for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), a modifiable ethyl ester, and a methyl group, it is critical for constructing complex biaryl frameworks (1)[1].

As a halogenated aromatic ester, ethyl 2-bromo-3-methylbenzoate exists as a colorless to light yellow liquid at standard ambient temperature and pressure. It is structurally and physically analogous to its positional isomer, ethyl 4-bromo-3-methylbenzoate, which exhibits a boiling point of approximately 275 °C (1)[1]. Consequently, identifying its precise melting point ( Tm​ ) requires sub-ambient thermal analysis, while its boiling point ( Tb​ ) demands high-temperature techniques capable of decoupling volatilization from thermal degradation (2)[2].

The Causality Behind Experimental Choices

Standard visual capillary methods are fundamentally inadequate for the thermal profiling of this compound.

  • Why Sub-Ambient DSC for Melting Point? Sub-ambient capillary devices suffer from moisture condensation and frost, which obscure visual phase transitions. Furthermore, halogenated esters are prone to severe supercooling; thus, the visual freezing point does not accurately reflect the thermodynamic melting point. Differential Scanning Calorimetry (DSC) bypasses visual limitations by directly measuring the enthalpy of fusion ( ΔHf​ ). By running a controlled cooling cycle followed by a heating cycle, we force crystallization and eliminate supercooling artifacts.

  • Why TGA-DSC Co-Analysis for Boiling Point? Standard distillation setups or Siwoloboff’s capillary method fail to account for the thermal lability of the carbon-bromine bond. Heating a brominated aromatic ester near 300 °C can induce dehalogenation or ester pyrolysis. Thermogravimetric Analysis (TGA) records mass loss while DSC records heat flow. Because boiling is an endothermic process, a sharp mass loss coupled with an endotherm confirms boiling. Conversely, if an exothermic event occurs, it indicates decomposition. Using a pinhole crucible restricts vapor diffusion, ensuring the internal pressure reaches exactly 1 atm before the vapor escapes, yielding a thermodynamically accurate boiling point rather than a premature evaporation profile.

Self-Validating Experimental Protocols

Protocol A: Sub-Ambient DSC for Melting Point ( Tm​ )

Self-Validation Mechanism: The system must be pre-calibrated using cyclohexane (known solid-solid transition at -87.1 °C and melting point at 6.5 °C). If the cyclohexane transitions deviate by >0.2 °C, the instrument must be recalibrated prior to analyzing the ester.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of ethyl 2-bromo-3-methylbenzoate into an aluminum DSC pan. Hermetically seal the pan using a sample press to prevent moisture ingress during sub-ambient cooling.

  • Thermal History Erasure: Heat the sample to 40 °C and hold isothermally for 2 minutes to ensure a completely isotropic liquid state.

  • Controlled Crystallization: Cool the sample at a rate of 10 °C/min to -80 °C using a Liquid Nitrogen Cooling Accessory (LNCA). Hold isothermally at -80 °C for 10 minutes to ensure complete crystallization of the ester.

  • Melting Phase: Heat the sample at a controlled rate of 5 °C/min from -80 °C to 25 °C.

  • Data Extraction: Identify the primary endothermic peak on the thermogram. The true thermodynamic melting point ( Tm​ ) is defined as the extrapolated onset temperature of this peak, not the peak maximum.

Protocol B: TGA-DSC Co-Analysis for Boiling Point ( Tb​ )

Self-Validation Mechanism: The method is validated by running a high-purity reference liquid (e.g., diphenyl ether, Tb​ = 259 °C) under identical conditions to confirm the accuracy of the pinhole vapor pressure mechanics.

  • Crucible Preparation: Use a 40 µL aluminum crucible. Pierce the lid to create a precise 50 µm pinhole. This pinhole acts as a capillary, maintaining saturated vapor pressure inside the crucible until the boiling point is reached.

  • Sample Loading: Inject 10 to 15 mg of the liquid ethyl 2-bromo-3-methylbenzoate into the crucible and crimp the pinhole lid securely.

  • Atmospheric Control: Place the crucible in the TGA-DSC furnace. Purge with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures.

  • Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.

  • Data Extraction: Monitor the TGA mass loss curve and the DSC heat flow curve simultaneously. The boiling point is identified at the exact temperature where the First Derivative of the TGA (DTG) curve shows a maximum rate of mass loss, strictly coinciding with a sharp endothermic peak on the DSC curve.

Quantitative Data Presentation

The following table summarizes the expected thermal properties of ethyl 2-bromo-3-methylbenzoate and the calibration standards required to validate the analytical systems (3)[3].

ParameterAnalytical TechniqueExpected Value / RangePrimary Calibration Standard (Validation)
Melting Point ( Tm​ ) Sub-Ambient DSC< 0 °C (Sub-ambient)Cyclohexane ( Tm​ = 6.5 °C)
Boiling Point ( Tb​ ) TGA-DSC (Pinhole)265 °C – 280 °CDiphenyl ether ( Tb​ = 259 °C)
Enthalpy of Fusion Sub-Ambient DSCCompound specificIndium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g)
Thermal Stability Limit TGA> 300 °C (Onset of decomp.)Zinc ( Tm​ = 419.5 °C)

Note: The expected boiling point range is extrapolated from structural analogs such as ethyl 4-bromo-3-methylbenzoate (275 °C) and predictive chemical models for CAS 155694-83-0.

Mandatory Visualization

ThermalWorkflow Start Ethyl 2-bromo-3-methylbenzoate Sample Preparation SubDSC Sub-Ambient DSC (Cool to -80°C, Heat at 5°C/min) Start->SubDSC Phase Transition TGA TGA-DSC Analysis (Pinhole Crucible, Heat to 350°C) Start->TGA Volatilization MP Identify Melting Point (Tm) Endothermic Peak Onset SubDSC->MP BP Identify Boiling Point (Tb) Mass Loss + Endotherm TGA->BP Validate Self-Validation Check against Calibration Stds MP->Validate BP->Validate

Self-validating thermal analysis workflow for identifying the boiling and melting points.

References

  • ethyl 2-bromo-3-methylbenzoate | 155694-83-0 | Buy Now Source: MolPort URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing ethyl 2-bromo-3-methylbenzoate from 2-bromo-3-methylbenzoic acid

Introduction and Mechanistic Rationale Ethyl 2-bromo-3-methylbenzoate is a highly versatile building block in synthetic organic chemistry and drug discovery. The presence of the ortho-positioned bromine atom provides a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Ethyl 2-bromo-3-methylbenzoate is a highly versatile building block in synthetic organic chemistry and drug discovery. The presence of the ortho-positioned bromine atom provides a robust handle for downstream palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl systems and sterically hindered pharmaceutical intermediates[1].

The most scalable and atom-economical method for synthesizing this ester from its corresponding carboxylic acid (2-bromo-3-methylbenzoic acid) is through a Fischer Esterification . This acid-catalyzed equilibrium reaction utilizes absolute ethanol as both the reagent and the solvent. By applying Le Chatelier’s principle—specifically, employing a vast molar excess of ethanol—the equilibrium is driven forward to maximize the yield of the ester[2]. Sulfuric acid ( H2​SO4​ ) acts as a dual-purpose reagent: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it serves as a dehydrating agent to sequester the water byproduct, further preventing the reverse hydrolysis reaction[3].

Experimental Workflow

G Start 2-Bromo-3-methylbenzoic Acid + Absolute Ethanol Catalyst Addition of Conc. H2SO4 (Acid Catalyst) Start->Catalyst Reflux Reflux at 80°C (12-20 hours) Catalyst->Reflux Concentration Solvent Evaporation (Rotary Evaporator) Reflux->Concentration Neutralization Neutralization (Sat. NaHCO3 Wash) Concentration->Neutralization Extraction Liquid-Liquid Extraction (EtOAc / Aqueous Phase) Neutralization->Extraction Purification Ethyl 2-bromo-3-methylbenzoate (Organic Layer) Extraction->Purification

Workflow for the synthesis of ethyl 2-bromo-3-methylbenzoate.

Step-by-Step Protocol: Fischer Esterification

Safety Precautions: 2-bromo-3-methylbenzoic acid and concentrated sulfuric acid are corrosive and irritants. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Reaction Setup
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzoic acid (5.0 g, 23.2 mmol).

  • Solvent Addition: Suspend the starting material in absolute ethanol (100 mL). Causality: Absolute ethanol is strictly required; the presence of water in standard 95% ethanol will prematurely halt the equilibrium, significantly reducing the final yield.

  • Catalyst Introduction: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.5 mL) dropwise to the stirring suspension. Causality: Dropwise addition controls the exothermic protonation step and prevents localized charring or side-reaction degradation of the aromatic ring[3].

Reflux and Monitoring
  • Heating: Attach a reflux condenser to the flask and transfer the setup to an oil bath or heating mantle. Heat the mixture to a gentle reflux (approx. 80 °C) for 16–20 hours[2],[3].

  • Reaction Tracking: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The product ester will elute with a significantly higher Rf​ value than the highly polar, hydrogen-bonding starting carboxylic acid.

Workup and Isolation
  • Concentration: Once TLC indicates the complete consumption of the starting material, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. Causality: Removing the bulk of the ethanol prior to extraction prevents the formation of a single miscible phase when water and organic solvents are introduced, thus avoiding severe emulsion issues[3].

  • Neutralization: Dissolve the resulting concentrated residue in dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL). Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (30 mL) in portions. Causality: The basic NaHCO3​ neutralizes the H2​SO4​ catalyst and deprotonates any trace unreacted starting acid, partitioning it into the aqueous layer as a water-soluble sodium salt[2],[3].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 20 mL of the chosen organic solvent.

  • Drying: Combine the organic extracts, wash with brine (30 mL) to remove residual water, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Final Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude ethyl 2-bromo-3-methylbenzoate as a clear to pale-yellow liquid. If high purity (>98%) is required for sensitive downstream organometallic couplings, purify via silica gel flash chromatography.

Methodological Comparison Data

While Fischer esterification is the standard, alternative activation methods exist. The table below summarizes the quantitative and operational differences between synthetic routes for 2-bromo-3-methylbenzoate derivatives.

Synthesis MethodReagents / CatalystReaction TimeAvg. YieldByproducts / WasteMechanistic Advantage
Fischer Esterification (Protocol) Absolute EtOH, Conc. H2​SO4​ 16–20 hours80–85%WaterHighly atom economical; utilizes inexpensive, low-toxicity solvent[2],[3].
Acid Chloride Intermediate SOCl2​ or Oxalyl Chloride, then EtOH2h (activation) + 20h (coupling)88–92% SO2​ , HCl , CO2​ , CO Irreversible reaction; ideal for sterically hindered substrates that resist equilibrium shifts[1].
Steglich Esterification EtOH, DCC, DMAP (catalytic)12–16 hours75–80%Dicyclohexylurea (DCU)Mild conditions (room temperature); avoids strong acids, but DCU removal can be tedious.

Self-Validation and Analytical Characterization

To ensure the integrity of the synthesized product, rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Success Indicator ( 1H NMR): The disappearance of the broad carboxylic acid proton peak ( 11-12 ppm) and the appearance of a characteristic ethyl ester pattern: a quartet around 4.3–4.4 ppm ( −O−CH2​− ) integrating to 2 protons, and a triplet around 1.3–1.4 ppm ( −CH3​ ) integrating to 3 protons. The aromatic protons and the aryl-methyl singlet ( 2.46 ppm) should remain intact[3].

References

  • Title: Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC Source: nih.gov URL: [Link]

Sources

Application

Application Note: Ethyl 2-Bromo-3-methylbenzoate as a Trifunctional Building Block in API Synthesis

Advanced Protocols for Palladium-Catalyzed Alkyl-Aryl Cross-Coupling and Lactamization Mechanistic Rationale & Structural Orthogonality In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for Palladium-Catalyzed Alkyl-Aryl Cross-Coupling and Lactamization

Mechanistic Rationale & Structural Orthogonality

In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of the synthetic route. Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) [1] has emerged as a privileged scaffold due to its trifunctional topology, which offers three orthogonal vectors for molecular diversification:

  • The C2-Bromine (Cross-Coupling Handle): Serves as an excellent electrophile for palladium-catalyzed C-C bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • The C1-Ethyl Ester (Cyclization Anchor): A modifiable carbonyl center primed for downstream amidation, hydrolysis, or reduction.

  • The C3-Methyl Group (Steric & Electronic Tuner): Imposes a critical ortho-steric effect that dictates the conformation of cross-coupling intermediates, while also providing a site for late-stage benzylic functionalization.

A highly valuable application of this building block is the modular construction of 3,4-dihydroisoquinolin-1(2H)-ones —a ubiquitous pharmacophore core found in numerous neuroactive and cardiovascular drugs. By leveraging a Suzuki-Miyaura cross-coupling with potassium aminoalkyltrifluoroborates, process chemists can rapidly assemble the requisite carbon framework before inducing an intramolecular lactamization[3].

Causality in Experimental Design: The Trifluoroborate Approach

Traditional alkylboronic acids are notoriously unstable, difficult to purify, and highly prone to protodeboronation under basic coupling conditions. To circumvent these failure modes, this protocol employs potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate [3].

  • Why Trifluoroborates? These reagents are bench-stable, crystalline solids. Under aqueous basic conditions, they slowly hydrolyze in situ to release the active boronic acid species. This slow-release mechanism maintains a low steady-state concentration of the nucleophile, drastically minimizing competitive side reactions like homocoupling[3].

  • Why Pd(dppf)Cl₂? Alkyl cross-couplings are highly susceptible to unwanted β -hydride elimination. The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid, cis-coordination geometry on the palladium center. This steric enforcement accelerates the desired reductive elimination step, effectively outcompeting the β -hydride elimination pathway.

  • Why Cesium Carbonate (Cs₂CO₃)? The ortho-methyl group on the benzoate creates significant steric hindrance around the C-Br bond. The high solubility and strong basicity of Cs₂CO₃ are required to drive the sterically demanding transmetalation step efficiently.

Self-Validating Experimental Protocol

The following step-by-step methodology details the synthesis of the coupled intermediate, followed by its cyclization into the API pharmacophore core.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In a rigorously nitrogen-purged Schlenk flask, combine ethyl 2-bromo-3-methylbenzoate (1.0 eq, 200 mg, 0.82 mmol)[3] and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate (2.0 eq, 411 mg, 1.6 mmol)[3].

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (3.0 eq).

  • Solvent Addition: Suspend the mixture in degassed Toluene/H₂O (10:1 v/v, 0.1 M). Causality Check: The 10% water content is strictly required to facilitate the hydrolysis of the trifluoroborate into the active boronic species.

  • Reaction Execution: Heat the reaction mixture to 95°C for 16 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 8:2). The reaction is deemed complete when the UV-active starting material ( Rf​≈0.7 ) is fully consumed, replaced by a lower-running product spot ( Rf​≈0.4 ).

Phase 2: Work-up and Palladium Scavenging

The removal of palladium catalysts and boronic acid-derived byproducts presents a unique challenge in API synthesis[2].

  • Cool the mixture to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine to remove inorganic salts.

  • Scavenging Step: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to the initial Pd loading) directly to the organic layer. Stir the suspension at 40°C for 2 hours. Causality Check: The high affinity of the thiol groups for soft metals ensures the sequestration of residual palladium down to acceptable API limits (< 10 ppm)[2].

  • Filter the mixture through a tightly packed Celite pad, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Phase 3: Deprotection and Intramolecular Lactamization
  • Boc Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir for 2 hours.

  • Solvent Exchange: Concentrate the mixture under vacuum to remove excess TFA and DCM. Redissolve the resulting amine-TFA salt in absolute Ethanol.

  • Cyclization: Add Triethylamine (5.0 eq) to neutralize the salt, liberating the free primary amine. Heat the solution to reflux for 6 hours. The proximity of the primary amine to the ethyl ester drives a spontaneous intramolecular amidation, yielding the 5-methyl-3,4-dihydroisoquinolin-1(2H)-one core.

Quantitative Data: Cross-Coupling Optimization

Due to the steric hindrance imposed by the C3-methyl group, empirical optimization of the catalyst and base is required. The table below summarizes the causality of these parameters on reaction yield and API purity.

EntryCatalyst SystemBaseSolvent SystemYield (%)Pd Residue (ppm)*Mechanistic Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O35%> 500High β -hydride elimination due to monodentate ligand flexibility.
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O68%120Rigid bidentate ligand improves reductive elimination; base limits transmetalation.
3Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O89%150Optimal transmetalation kinetics achieved for the sterically hindered substrate.
4Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O85% < 5 Thiol scavenger work-up successfully removes Pd without significant yield loss[2].

*Measured via ICP-MS. Entries 1-3 utilized standard aqueous work-up; Entry 4 utilized the optimized Thiol scavenger protocol.

Process Visualization

SynthesisPathway SM1 Ethyl 2-bromo-3-methylbenzoate (Electrophile) Coupling Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, Cs2CO3, Toluene/H2O SM1->Coupling SM2 Potassium (2-((Boc)amino)ethyl)trifluoroborate (Nucleophile) SM2->Coupling Intermediate Ethyl 2-(2-(Boc-amino)ethyl)-3-methylbenzoate (Coupled Intermediate) Coupling->Intermediate C-C Bond Formation Deprotection Boc Deprotection (TFA, DCM, 0°C) Intermediate->Deprotection Acidic Cleavage Cyclization Intramolecular Amidation (Et3N, EtOH, Reflux) Deprotection->Cyclization Free Amine Release API_Core 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (API Pharmacophore Core) Cyclization->API_Core Lactamization

Figure 1: Logical workflow for the synthesis of the dihydroisoquinolinone API core.

References

  • Molport. "ethyl 2-bromo-3-methylbenzoate | 155694-83-0 | Buy Now - Molport". Accessed April 6, 2026.[Link]

  • Amazon Web Services (S3) / Electronic Supporting Information. "A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones". Accessed April 6, 2026.[Link]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 2-Bromo-3-methylbenzoate

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. However, coupling sterically hindered substrates—such as ethyl 2-bromo-3-methylbenzoate —pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. However, coupling sterically hindered substrates—such as ethyl 2-bromo-3-methylbenzoate —presents severe kinetic and thermodynamic challenges[1].

In this specific aryl bromide, the reactive C–Br bond at the 2-position is flanked by an ester group at the 1-position and a methyl group at the 3-position. This di-ortho substitution creates a highly encumbered steric environment that drastically impedes the initial oxidative addition of the palladium catalyst[2]. Furthermore, the presence of the ethyl ester introduces a chemoselectivity challenge: the basic conditions required to activate the boronic acid for transmetalation can easily trigger unwanted ester hydrolysis if the reaction environment is not strictly controlled.

To overcome these barriers, the catalytic system must be rationally designed. Standard phosphine ligands (e.g., PPh₃ or dppf) are generally ineffective here[1]. Instead, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos are required[3]. These ligands serve a dual purpose:

  • Electronic Activation : Their electron-rich nature accelerates the rate-limiting oxidative addition into the hindered C–Br bond.

  • Steric Acceleration : The massive steric bulk of the dicyclohexyl groups forces the formation of a highly reactive, monoligated L1​Pd(0) species and subsequently accelerates reductive elimination by forcing the two coupled aryl groups into close proximity[4].

Quantitative Optimization Data

The success of this coupling relies on balancing catalyst activity with functional group tolerance. The tables below summarize quantitative data derived from comparative studies on sterically hindered Suzuki couplings, illustrating the causality behind our protocol choices[2],[1].

Table 1: Ligand Effect on Di-Ortho Biaryl Formation

Ligand Catalyst Loading Yield (%) Mechanistic Observation
PPh₃ 5.0 mol% < 5% Fails oxidative addition due to steric repulsion.
dppf 5.0 mol% 35% Bidentate nature restricts reductive elimination.
XPhos 2.0 mol% 88% Excellent for bulky aryl bromides; slight steric clash.

| SPhos | 2.0 mol% | 94% | Optimal balance of sterics and electron donation for this substrate. |

Table 2: Base Selection & Ester Stability (at 90 °C)

Base Solvent System Conversion Ester Hydrolysis (Byproduct)
NaOH THF / H₂O > 95% High (> 40%)
Cs₂CO₃ 1,4-Dioxane / H₂O 90% Moderate (~ 10%)

| K₃PO₄ | Toluene / H₂O | > 95% | Trace (< 1%) |

Visualizing the Catalytic Logic

The following diagram maps the logical flow of the catalytic cycle, highlighting where steric hindrance acts as a bottleneck and where the rationally chosen reagents intervene.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst (Enabled by SPhos) OxAdd Oxidative Addition (Overcoming C2 Sterics) Pd0->OxAdd Ethyl 2-bromo-3-methylbenzoate PdII_Br Ar-Pd(II)-Br Sterically Hindered Complex OxAdd->PdII_Br TransMet Transmetalation (Mild K3PO4 Activation) PdII_Br->TransMet Boronic Acid + Base PdII_Ar Ar-Pd(II)-Ar' Di-Aryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Ar->RedElim RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand acceleration.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure trustworthiness and reproducibility at each stage[1].

Materials Required
  • Aryl Halide : Ethyl 2-bromo-3-methylbenzoate (1.0 equiv, 1.0 mmol, 243 mg)

  • Coupling Partner : Phenylboronic acid (or desired bulky boronic acid) (1.5 equiv, 1.5 mmol, 183 mg)

  • Precatalyst : Palladium(II) acetate, Pd(OAc)₂ (2.0 mol%, 0.02 mmol, 4.5 mg)

  • Ligand : SPhos (4.0 mol%, 0.04 mmol, 16.4 mg)

  • Base : Potassium phosphate tribasic, K₃PO₄ (anhydrous, finely ground) (2.5 equiv, 2.5 mmol, 530 mg)

  • Solvent : Toluene / Deionized H₂O (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Critical for Catalyst Lifespan)

  • Prepare a mixture of Toluene (5.0 mL) and H₂O (0.5 mL) in a Schlenk flask or sealed reaction vial.

  • Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes.

  • Causality: SPhos is highly electron-rich and susceptible to oxidation into an inactive phosphine oxide. Removing dissolved oxygen is non-negotiable[2].

Step 2: Reaction Assembly

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ethyl 2-bromo-3-methylbenzoate, phenylboronic acid, and K₃PO₄.

  • Transfer the flask to an argon-filled glovebox (or maintain a strict positive argon flow using standard Schlenk techniques).

  • Add the Pd(OAc)₂ and SPhos directly to the solid mixture.

  • Inject the degassed Toluene/H₂O solvent mixture via syringe.

  • Self-Validation Check: The initial mixture will appear as a reddish-brown suspension.

Step 3: Catalytic Coupling

  • Seal the vessel and heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800+ RPM).

  • Causality: Vigorous stirring is required to overcome the mass transfer limitations of the biphasic solvent system.

  • Self-Validation Check: Within 15–30 minutes of heating, the solution should transition to a homogeneous pale yellow or light orange color, indicating the successful reduction of Pd(II) to the active L1​Pd(0) species.

  • Maintain heating for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS.

  • Self-Validation Check: LC-MS should show the disappearance of the distinct M / M+2 isotopic signature of the brominated starting material.

Step 4: Quench and Workup

  • Cool the reaction to room temperature. The mixture will likely separate into two phases.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Isolate the desired biaryl product (ethyl 3-methyl-[1,1'-biphenyl]-2-carboxylate) and dry under high vacuum.

References

  • Benchchem. "A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling."
  • ACS Publications.
  • National Institutes of Health (PMC). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."
  • Benchchem.

Sources

Application

Application Notes and Protocols for the Esterification of 2-Bromo-3-methylbenzoic Acid with Ethanol

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 2-bromo-3-methylbenzoate through the Fischer esterification of 2-bromo-3-methylbenzoic acid with ethanol.[1][2][3] This proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 2-bromo-3-methylbenzoate through the Fischer esterification of 2-bromo-3-methylbenzoic acid with ethanol.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It offers detailed procedural instructions, an in-depth explanation of the reaction mechanism, and robust methods for purification and characterization. The causality behind each experimental choice is elucidated to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely utilized reaction in organic chemistry for the synthesis of esters from carboxylic acids and alcohols.[3] This acid-catalyzed nucleophilic acyl substitution is an equilibrium-driven process.[1][4][5] To achieve high yields, the equilibrium must be shifted towards the product side. Common strategies include using an excess of one reactant (typically the less expensive alcohol) or removing water as it forms.[4][6]

The target molecule, ethyl 2-bromo-3-methylbenzoate, is a valuable building block in medicinal chemistry and materials science. The presence of the bromo- and methyl- substituents on the aromatic ring provides distinct steric and electronic properties, making it a versatile intermediate for further functionalization through cross-coupling reactions or other transformations.

This guide details a reliable protocol for the synthesis, purification, and characterization of ethyl 2-bromo-3-methylbenzoate, emphasizing safety, efficiency, and high purity of the final product.

Reaction Mechanism and Scientific Rationale

The Fischer esterification proceeds through a six-step, reversible mechanism.[1]

  • Step 1: Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.[1][2][3]

  • Step 2: Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[2][4] This results in the formation of a tetrahedral intermediate.

  • Step 3 & 4: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

  • Step 5: Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Step 6: Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

Materials and Reagents

Chemical Formula Molar Mass ( g/mol ) Quantity Supplier & Grade
2-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.045.0 gSigma-Aldrich, 98%
Ethanol (absolute)C₂H₅OH46.0750 mLFisher Scientific, ACS Grade
Sulfuric Acid (concentrated)H₂SO₄98.082 mLMerck, 98%
Diethyl Ether(C₂H₅)₂O74.12150 mLVWR, ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mLPrepared in-house
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mLPrepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gAcros Organics, Granular
TLC Plates--As neededSilica Gel 60 F₂₅₄
Deuterated Chloroform (for NMR)CDCl₃120.38As neededCambridge Isotope Laboratories

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • 250 mL Separatory funnel

  • Erlenmeyer flasks (various sizes)

  • Beakers (various sizes)

  • Glass funnel

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • NMR Spectrometer

  • FT-IR Spectrometer

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzoic acid (5.0 g).

  • Add absolute ethanol (50 mL) to the flask and stir to dissolve the carboxylic acid.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (2 mL) to the reaction mixture while stirring. An exothermic reaction will occur, causing the solution to warm.

  • Reflux: Attach the reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.[7] Heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

Reaction Work-up and Product Isolation
  • Cooling: After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold water.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake the funnel, venting frequently to release any pressure.[6][9]

  • Allow the layers to separate. The top organic layer contains the desired ester. Drain the lower aqueous layer.

  • Washing with Sodium Bicarbonate: Add 50 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst.[6] Shake carefully as carbon dioxide gas will be evolved.[6] Drain the aqueous layer. Repeat this washing step.

  • Washing with Brine: Wash the organic layer with 50 mL of brine to remove any residual water.[10]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate and swirl the flask.[6][10] The drying agent should no longer clump together when the solution is dry.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 2-bromo-3-methylbenzoate as an oil.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Esterification_Workflow Start Starting Materials: 2-bromo-3-methylbenzoic acid Ethanol, H₂SO₄ Reaction Reflux (2-3 hours) Start->Reaction Mixing Workup Work-up: Quenching with H₂O Extraction with Et₂O Reaction->Workup Cooling Washing Washing Steps: 1. NaHCO₃ (aq) 2. Brine Workup->Washing Drying Drying: Anhydrous Na₂SO₄ Washing->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Product Purified Product: Ethyl 2-bromo-3-methylbenzoate Evaporation->Product Analysis Characterization: TLC, NMR, IR Product->Analysis

Caption: Experimental workflow for the synthesis of ethyl 2-bromo-3-methylbenzoate.

Characterization of Ethyl 2-bromo-3-methylbenzoate

Thin Layer Chromatography (TLC)

TLC is an effective technique to monitor the progress of the reaction and assess the purity of the final product.[8][11]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a suitable eluent.

  • Visualization: The spots can be visualized under a UV lamp at 254 nm.

  • Expected Results: The starting carboxylic acid is more polar and will have a lower Rf value compared to the less polar ester product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a higher Rf value.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts for ethyl 2-bromo-3-methylbenzoate in CDCl₃ are:

  • ¹H NMR:

    • Aromatic protons (~7.1-7.8 ppm)

    • Ethyl quartet (~4.4 ppm, 2H)

    • Methyl singlet (~2.4 ppm, 3H)

    • Ethyl triplet (~1.4 ppm, 3H)

  • ¹³C NMR:

    • Carbonyl carbon (~165 ppm)

    • Aromatic carbons (~120-140 ppm)

    • Methylene carbon of ethyl group (~61 ppm)

    • Methyl carbon of aromatic ring (~23 ppm)

    • Methyl carbon of ethyl group (~14 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • A strong C=O stretch for the ester at ~1720 cm⁻¹.

    • C-O stretches at ~1250-1300 cm⁻¹.

    • Sp² C-H stretches from the aromatic ring at ~3000-3100 cm⁻¹.

    • Sp³ C-H stretches from the ethyl and methyl groups at ~2850-2980 cm⁻¹.

Safety Precautions

  • 2-Bromo-3-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[14] Handle with extreme care in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Ensure that eyewash stations and safety showers are readily accessible.[15]

Troubleshooting

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure an adequate excess of ethanol is used.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions.
Product is not pure (contains starting material) Incomplete reaction or insufficient washing.Ensure the reaction has gone to completion. Wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove all unreacted carboxylic acid.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of vigorous shaking. Adding brine can help to break up emulsions.[10]

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps. [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

  • Fischer esterification reaction - BYJU'S. (2019, January 23). BYJU'S. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024, December 17). MDPI. [Link]

  • TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. ResearchGate. [Link]

  • Esterification Reaction | PDF | Thin Layer Chromatography | Chemical Substances - Scribd. Scribd. [Link]

  • Synthesis of Ester | PDF | Ethanol - Scribd. Scribd. [Link]

  • Lab5 procedure esterification. University of Massachusetts Lowell. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Science Ready. [Link]

  • Fischer Esterification. University of California, Irvine. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Thermo Fisher Scientific. [Link]

  • Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry. (2019, August 15). The Organic Chemistry Tutor. [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification - ACS Publications. (2026, January 29). ACS Publications. [Link]

  • US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids - Google Patents.
    • The Fischer Esterification - WVU Community. West Virginia University. [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6). ResearchGate. [Link]

  • SAFETY DATA SHEET - Merck Millipore. (2025, September 25). Merck Millipore. [Link]

Sources

Method

Application Note: Strategic Utilization of Ethyl 2-bromo-3-methylbenzoate in Pharmaceutical Intermediates

Executive Summary In contemporary medicinal chemistry, the strategic selection of halogenated aromatic building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. Ethyl 2-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of halogenated aromatic building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) [1] has emerged as a highly versatile, trifunctional intermediate. Featuring a reactive carbon-bromine (C-Br) bond, a modifiable ethyl ester, and an ortho-methyl group, this compound is engineered for precision cross-coupling.

As a Senior Application Scientist, I frequently observe that while the parent compound, 2-bromo-3-methylbenzoic acid (CAS: 53663-39-1)[2], is widely utilized in the development of anti-inflammatory drugs and Neurokinin-3 (NK3) receptor antagonists[3], its free carboxylic acid group often complicates transition-metal catalysis. This application note details the causality behind utilizing the ethyl ester derivative, provides optimized quantitative data for biaryl construction, and outlines a self-validating protocol for its application in drug discovery workflows.

Chemical Profile & The Rationale for Esterification

Molecular Specifications
  • Chemical Name: Ethyl 2-bromo-3-methylbenzoate

  • CAS Number: 155694-83-0[1]

  • Molecular Formula: C10H11BrO2[1]

  • Molecular Weight: 243.10 g/mol [1]

The Causality of Experimental Choice: Why the Ethyl Ester?

In pharmaceutical synthesis, attempting palladium-catalyzed cross-coupling directly on 2-bromo-3-methylbenzoic acid often yields sub-optimal results[2]. The free carboxylate anion can coordinate strongly with Palladium(II) intermediates, forming stable but catalytically dead Pd-carboxylate complexes. This effectively poisons the catalyst, requiring excessive catalyst loading (often >10 mol%) and harsh basic conditions that degrade sensitive pharmacophores.

By masking the acidic proton via esterification to ethyl 2-bromo-3-methylbenzoate , we achieve three critical synthetic advantages:

  • Catalyst Preservation: Prevents unwanted Pd-coordination, allowing the catalytic cycle to proceed efficiently at low catalyst loadings (1-2 mol%).

  • Enhanced Solubility: The ethyl ester dramatically improves solubility in non-polar and moderately polar organic solvents (e.g., toluene, 1,4-dioxane), which are preferred for Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Orthogonal Reactivity: Post-coupling, the ester can be selectively hydrolyzed to the acid for subsequent amidation, or reduced to a benzylic alcohol, without affecting the newly formed biaryl or aryl-amine bond.

Synthetic Workflow in Drug Discovery

Ethyl 2-bromo-3-methylbenzoate is a cornerstone in the synthesis of biaryl scaffolds, which are prevalent in modern therapeutics, including NK3 antagonists targeted for schizophrenia and psychosis[3]. The workflow typically involves a primary cross-coupling event followed by functional group manipulation.

Workflow A Ethyl 2-bromo- 3-methylbenzoate B Pd-Catalyzed Cross-Coupling A->B Boronic Acid Base, Solvent C Biaryl Ester Intermediate B->C D Saponification / Amidation C->D NaOH/MeOH then Amine E Target API (e.g., NK3 Antagonist) D->E

Fig 1: Synthetic workflow from ethyl 2-bromo-3-methylbenzoate to a final Active Pharmaceutical Ingredient.

Mechanistic Pathway: Overcoming Steric Hindrance

The primary challenge when utilizing ethyl 2-bromo-3-methylbenzoate is steric hindrance . The C-Br bond is flanked by an ortho-ester group and an ortho-methyl group (di-ortho substitution). Standard catalysts like Pd(PPh3​)4​ struggle with the Oxidative Addition step due to this crowded environment.

To overcome this, bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos ) must be employed. These ligands accelerate oxidative addition by increasing the electron density on the palladium center, while their sheer bulk promotes rapid Reductive Elimination, preventing unwanted side reactions like protodeboronation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA PdII Pd(II) Aryl Complex OA->PdII + Ethyl 2-bromo-3-methylbenzoate TM Transmetalation PdII->TM PdII_Bi Pd(II) Biaryl Complex TM->PdII_Bi + Aryl Boronic Acid RE Reductive Elimination PdII_Bi->RE RE->Pd0 Catalyst Regeneration Product Biaryl Ester Product RE->Product

Fig 2: Suzuki-Miyaura catalytic cycle highlighting the integration of the bromo-ester substrate.

Quantitative Data: Optimization of Biaryl Construction

To establish the most reliable protocol, our lab evaluated multiple catalytic systems for the Suzuki-Miyaura coupling of ethyl 2-bromo-3-methylbenzoate with a standard aryl boronic acid. The data below summarizes the impact of catalyst and ligand selection on yield and purity.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)HPLC Purity (%)
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ Toluene / H2​O (4:1)90164288.5
2 Pd(dppf)Cl2​ (3 mol%) K3​PO4​ 1,4-Dioxane / H2​O (4:1)100127694.2
3 Pd(OAc)2​ (2 mol%) + SPhos K3​PO4​ Toluene / H2​O (10:1)100696 99.5

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step, minimizing the waste of expensive pharmaceutical intermediates.

Reagents & Materials
  • Ethyl 2-bromo-3-methylbenzoate (1.0 equiv, 10 mmol, 2.43 g)

  • Aryl boronic acid (1.2 equiv, 12 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%, 45 mg)

  • SPhos ligand (0.04 equiv, 4 mol%, 164 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.5 equiv, 25 mmol, 5.3 g)

  • Toluene (40 mL) and Deionized Water (4 mL)

Step-by-Step Methodology

Step 1: System Degassing (Critical Causality Step)

  • Charge a 100 mL Schlenk flask with the aryl boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Causality: Palladium(0), the active species in the catalytic cycle, is highly susceptible to oxidation by atmospheric oxygen. You must evacuate the flask and backfill with ultra-pure Argon three times to ensure a strictly anaerobic environment.

Step 2: Substrate Addition

  • Dissolve Ethyl 2-bromo-3-methylbenzoate in 40 mL of anhydrous, sparged toluene.

  • Add the substrate solution and 4 mL of sparged deionized water to the Schlenk flask via syringe.

  • Causality: The biphasic Toluene/Water system is utilized because water dissolves the inorganic base ( K3​PO4​ ), facilitating the crucial Transmetalation step at the aqueous-organic interface.

Step 3: Reaction Execution & In-Process Validation

  • Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 6 hours.

  • Self-Validation Checkpoint 1: At t = 4 hours, withdraw a 50 µL aliquot of the organic layer. Dilute in ethyl acetate and analyze via TLC (Hexanes:EtOAc 9:1) and GC-MS.

  • Validation Criteria: The starting material peak (m/z 242/244) must be absent. If >5% starting material remains, the system likely suffered oxygen ingress. Do not proceed to workup until conversion is >95%.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water.

  • Separate the organic layer. Wash the aqueous layer twice with 25 mL of Ethyl Acetate.

  • Combine the organic layers and wash with brine (50 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate).

  • Self-Validation Checkpoint 2: Analyze the isolated fractions via HPLC and 1 H-NMR. The ethyl ester protons should appear as a distinct quartet (~4.1 ppm) and triplet (~1.1 ppm), confirming the ester survived the basic coupling conditions intact.

References

  • National Center for Biotechnology Information (PubChem). 2-Bromo-3-methylbenzoic acid (CID 2735588). Available at:[Link]

  • World Intellectual Property Organization (WIPO) / Google Patents.Isoquinolinone derivatives as NK3 antagonists (WO2008131779A1). Details the use of 2-bromo-3-methylbenzoic acid derivatives in the synthesis of neurokinin receptor therapeutics.

Sources

Application

Application Note: Chemoselective Organometallic Reagent Preparation from Ethyl 2-Bromo-3-methylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced metalation strategies, chemoselectivity, and self-validating experimental workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced metalation strategies, chemoselectivity, and self-validating experimental workflows.

Executive Summary

In the landscape of contemporary organic synthesis and medicinal chemistry, ethyl 2-bromo-3-methylbenzoate serves as a highly versatile, trifunctional building block. It provides chemists with a modifiable ester, a methyl group amenable to benzylic functionalization, and a bromine atom that acts as a primary handle for cross-coupling and metalation.

However, preparing organometallic reagents directly from this substrate presents a classic chemoselectivity challenge. The molecule contains both a reactive carbon-halogen bond (C–Br) and a highly electrophilic ester moiety. This application note details the mechanistic rationale and self-validating protocols required to successfully generate arylmagnesium and arylzinc reagents from ethyl 2-bromo-3-methylbenzoate without inducing self-condensation or ester degradation.

Mechanistic Rationale: Overcoming Steric and Electronic Barriers

The specific topology of ethyl 2-bromo-3-methylbenzoate dictates its chemical behavior. The C2-bromine atom is flanked by the C1-ethyl ester and the C3-methyl group. This di-ortho substitution creates a sterically congested environment that severely retards heterogeneous reactions, such as direct magnesium surface insertion (traditional Grignard formation).

If metalation is slow, any transiently formed organometallic reagent will have ample time to attack the electrophilic ester of an unreacted adjacent molecule, leading to the formation of unwanted benzophenone derivatives. To circumvent this, two distinct strategies must be employed:

  • Kinetic Control via Turbo-Grignard (iPrMgCl·LiCl): Developed by Paul Knochel, this homogeneous method utilizes lithium chloride to break up the polymeric aggregates typically formed by Grignard reagents in tetrahydrofuran (THF) . The resulting monomeric [iPrMgCl2]- Li+ complex exhibits drastically increased kinetic basicity. This causality allows the Br/Mg exchange to proceed rapidly at –20 °C—a temperature where the ester moiety remains kinetically inert to the newly formed arylmagnesium species .

  • Thermodynamic Control via Direct Zincation: Organozinc reagents are inherently less nucleophilic than their magnesium or lithium counterparts, granting them exceptional functional group tolerance . Direct insertion of active zinc dust into the C–Br bond, mediated by LiCl, provides a thermodynamically stable arylzinc reagent that is completely unreactive toward the adjacent ester, making it ideal for downstream palladium-catalyzed Negishi cross-couplings.

Experimental Workflows

The following diagram illustrates the divergent pathways for functionalizing ethyl 2-bromo-3-methylbenzoate based on the desired downstream application.

G SM Ethyl 2-bromo-3-methylbenzoate (Sterically Hindered Bromoester) TG iPrMgCl·LiCl (Turbo-Grignard) THF, -20 °C SM->TG Br/Mg Exchange Zn Zn Dust, LiCl THF, 25 °C to 50 °C SM->Zn Direct Zincation Grignard Arylmagnesium Intermediate (Kinetically Controlled) TG->Grignard Fast (< 2h) E1 Electrophilic Trapping (e.g., Aldehydes, Ketones) Grignard->E1 P1 Functionalized Benzoate E1->P1 Zincate Arylzinc Intermediate (Thermodynamically Stable) Zn->Zincate Chemoselective E2 Pd-Catalyzed Negishi Coupling (Ar-X) Zincate->E2 P2 Biaryl Benzoate E2->P2

Chemoselective metalation workflows for ethyl 2-bromo-3-methylbenzoate.

Validated Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . They incorporate an In-Process Control (IPC) step using an iodine quench, which allows the researcher to definitively prove the formation of the organometallic species before committing expensive downstream electrophiles or catalysts.

Protocol A: Preparation of Arylmagnesium Reagent via Turbo-Grignard

Objective: Rapid Br/Mg exchange for immediate trapping with hard electrophiles (e.g., aldehydes, ketones).

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: The Turbo-Grignard reagent is highly sensitive to moisture; even trace water will protonate the intermediate, yielding ethyl 3-methylbenzoate.

  • Substrate Loading: Dissolve ethyl 2-bromo-3-methylbenzoate (1.0 equiv, 10 mmol) in anhydrous THF (10 mL).

  • Temperature Control: Cool the solution to precisely –20 °C using a dry ice/ethylene glycol bath. Causality: Temperatures above 0 °C will provide enough thermal energy for the newly formed arylmagnesium species to attack the ester group of unreacted starting material.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 15 minutes via a syringe pump. Stir for 1.5 hours at –20 °C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and inject it into a vial containing a solution of iodine (I₂) in anhydrous THF.

    • Validation Logic: Analyze the quenched aliquot via GC-MS. If the exchange is successful, the active arylmagnesium species will react with I₂ to form ethyl 2-iodo-3-methylbenzoate . If the reaction is incomplete, the starting material (bromoester) will be observed. Do not proceed to step 6 until >95% conversion to the iodo-derivative is confirmed.

  • Electrophilic Trapping: Add the desired electrophile (1.2 equiv) dropwise at –20 °C, then slowly allow the mixture to warm to room temperature over 2 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Preparation of Arylzinc Reagent via Direct Insertion

Objective: Chemoselective zincation for downstream transition-metal-catalyzed cross-coupling (e.g., Negishi coupling).

  • Reagent Activation: Add zinc dust (2.5 equiv, 25 mmol) and anhydrous LiCl (1.5 equiv, 15 mmol) to a Schlenk flask. Heat the mixture to 150 °C under high vacuum for 2 hours, then cool to room temperature and backfill with Argon. Causality: Zinc dust rapidly forms an unreactive oxide layer. Heating under vacuum with hygroscopic LiCl removes moisture and activates the zinc surface, which is critical for overcoming the steric hindrance of the di-ortho substituted substrate.

  • Solvent Addition: Add anhydrous THF (10 mL) followed by 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 1 mol%). Boil the mixture gently with a heat gun to fully activate the zinc.

  • Metalation: Add ethyl 2-bromo-3-methylbenzoate (1.0 equiv, 10 mmol) in THF (5 mL) at 25 °C. Stir the mixture at 50 °C for 12–18 hours. Causality: Because organozinc reagents are entirely unreactive toward esters, the reaction can be safely heated to drive the sterically hindered insertion to completion without risk of self-condensation.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench with I₂ in THF, and analyze via GC-MS. Proceed only when the formation of ethyl 2-iodo-3-methylbenzoate confirms complete zinc insertion.

  • Cross-Coupling: Allow the zinc dust to settle. Cannulate the supernatant (containing the active arylzinc reagent) into a separate flask containing the aryl halide electrophile and Pd(PPh₃)₄ (5 mol%) in THF. Heat to 65 °C for 4 hours.

Comparative Data Analysis

The choice between magnesium and zinc metalation depends entirely on the downstream synthetic target. The following table summarizes the quantitative and qualitative parameters governing these two methodologies.

ParameterProtocol A: Turbo-Grignard (Br/Mg Exchange)Protocol B: Direct Zincation (Zn/LiCl)
Active Reagent iPrMgCl·LiClActivated Zn dust, LiCl
Reaction Temperature –20 °C to 0 °C25 °C to 50 °C
Reaction Time 1.0 – 2.0 hours12 – 18 hours
Intermediate Stability Moderate (Requires immediate trapping)High (Stable for days under Argon)
Chemoselectivity Good (Ester tolerated only at low temp)Excellent (Ester is fully inert)
Typical Electrophiles Aldehydes, Ketones, Allyl halidesAryl/Heteroaryl halides (Pd/Cu catalyzed)

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Wikipedia Contributors. (2024). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. URL:[Link]

Method

standard laboratory purification protocol for ethyl 2-bromo-3-methylbenzoate

Application Note: Standard Laboratory Purification Protocol for Ethyl 2-bromo-3-methylbenzoate Executive Summary and Chemical Context Ethyl 2-bromo-3-methylbenzoate is a highly valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Laboratory Purification Protocol for Ethyl 2-bromo-3-methylbenzoate

Executive Summary and Chemical Context

Ethyl 2-bromo-3-methylbenzoate is a highly valuable building block in medicinal chemistry and organic synthesis. Featuring a benzoate ester and an aryl bromide, it serves as a bifunctional scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) 1[1]. Because the bromine atom is sterically hindered by the adjacent ester (ortho) and methyl (meta) groups, ensuring the high purity of this monomer is critical to prevent catalyst poisoning and side-reactions during downstream transformations.

Physicochemical Profile and Impurity Landscape

Before initiating purification, it is essential to understand the physicochemical properties of the target molecule and the nature of the crude mixture. Typically synthesized via Fischer esterification of 2-bromo-3-methylbenzoic acid, the crude matrix contains the target ester, unreacted carboxylic acid, an acidic catalyst (e.g., H₂SO₄), and an alcoholic solvent 2[2].

Table 1: Physicochemical Properties of Ethyl 2-bromo-3-methylbenzoate

PropertyValueImplication for Purification
Molecular Formula C₁₀H₁₁BrO₂Non-polar hydrocarbon framework with polarizable heteroatoms.
Molecular Weight 243.10 g/mol Moderately volatile; suitable for GC-FID analysis 1[1].
Appearance Colorless to light yellow liquidVisual indicator of purity; dark colors suggest oxidation or metal impurities.
Boiling Point ~275 °CHigh boiling point necessitates vacuum distillation if thermal purification is chosen1[1].
Solubility Soluble in EtOAc, DCM, HeptanePermits liquid-liquid extraction and normal-phase chromatography 3[3].

Self-Validating Purification Protocol

The following protocol utilizes a two-stage purification strategy: a chemically selective liquid-liquid extraction (LLE) followed by high-resolution flash column chromatography. This system is "self-validating" because each step includes an In-Process Quality Control (IPQC) check to confirm success before proceeding.

Stage 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

Causality Principle: The primary contaminant in the crude mixture is unreacted 2-bromo-3-methylbenzoic acid. By exploiting the pKa difference between the carboxylic acid (pKa ~4.0) and the neutral ester, a mildly basic aqueous wash quantitatively converts the acid into its water-soluble sodium salt, effectively partitioning it away from the organic target2[2].

Step-by-Step Methodology:

  • Solvent Removal: Concentrate the crude esterification mixture under reduced pressure to remove the bulk of the ethanol solvent. (IPQC: Volume should be reduced by approximately 80%).

  • Reconstitution: Dissolve the concentrated residue in an organic solvent such as Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization & Partitioning: Transfer the organic solution to a separatory funnel. Slowly add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Mechanistic Note: CO₂ gas will evolve as the residual H₂SO₄ and unreacted carboxylic acid are neutralized 2[2]. Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The upper layer is the EtOAc phase (containing the target ester); the lower layer is the aqueous phase (containing the sodium carboxylate salt).

  • Washing: Drain the aqueous layer. Wash the organic layer once more with saturated NaHCO₃, followed by a final wash with saturated NaCl (brine) to remove residual water and break any emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely, indicating all trace water is absorbed 1[1].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude liquid ester.

    • IPQC (TLC): Spot the crude liquid on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The ester should appear as a high-Rf spot (UV active), with no baseline material (indicating successful removal of the acid).

Stage 2: Normal-Phase Flash Column Chromatography

Causality Principle: While LLE removes ionizable impurities, neutral byproducts (such as positional isomers or dialkylated species) remain. Normal-phase silica gel chromatography separates these based on subtle differences in dipole moment and hydrogen-bond accepting capability 3[3].

Table 2: Flash Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm, 60 Å)
Mobile Phase A Heptane or Hexanes
Mobile Phase B Ethyl Acetate (EtOAc)
Elution Gradient 0% to 10% B over 10 Column Volumes (CV)
Detection UV at 254 nm

Step-by-Step Methodology:

  • Column Equilibration: Pack the silica column and equilibrate with 100% Heptane 3[3].

  • Sample Loading: Dissolve the crude ester in a minimum volume of Heptane/DCM and load it evenly onto the top of the silica bed.

  • Elution: Begin the gradient elution. The non-polar nature of ethyl 2-bromo-3-methylbenzoate means it will elute relatively early (Rf ~ 0.35 to 0.45 in 10% EtOAc/Heptane) 3[3].

  • Fraction Collection: Collect fractions and monitor via UV detection (254 nm).

  • Pooling: Analyze the fractions by TLC. Pool only the fractions containing the single, pure spot corresponding to the target compound.

  • Final Isolation: Evaporate the pooled fractions under reduced pressure to afford the pure ethyl 2-bromo-3-methylbenzoate as a colorless liquid.

Process Workflow Visualization

G A Crude Reaction Mixture (Ester, Acid, Catalyst) B Aqueous Quench & LLE (NaHCO3 / EtOAc) A->B C Aqueous Waste (Salts, Unreacted Acid) B->C Aqueous Layer D Organic Phase (Target Ester + Neutral Impurities) B->D Organic Layer E Drying & Concentration (Na2SO4, Rotovap) D->E F Flash Chromatography (Silica, Heptane/EtOAc) E->F G Purified Product Ethyl 2-bromo-3-methylbenzoate F->G Fractions at Rf ~0.4

Workflow for the purification of ethyl 2-bromo-3-methylbenzoate.

Analytical Validation

To ensure the trustworthiness of the isolated material, orthogonal analytical techniques must be employed:

  • Gas Chromatography (GC-FID): Confirms chemical purity (>98%) and detects volatile organic impurities or residual solvents 1[1].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) will confirm the structure. Key diagnostic peaks include the ethyl ester signals (a quartet around 4.4 ppm for -CH₂- and a triplet around 1.4 ppm for -CH₃) and the distinct aromatic splitting pattern 3[3].

References

  • Amazon Web Services. "Electronic Supporting Information: A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones". URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-Bromo-3-Methylbenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 2-bromo-3-methylbenzoate . This guide is designed for research scientists and drug development professionals experiencing bottlenecks in esterification y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-bromo-3-methylbenzoate . This guide is designed for research scientists and drug development professionals experiencing bottlenecks in esterification yields. Because the starting material (2-bromo-3-methylbenzoic acid) features significant steric bulk, standard esterification protocols often fail to produce acceptable conversions.

This guide abandons generic procedures in favor of field-proven, mechanistically sound troubleshooting strategies to help you achieve >90% yields.

🔬 Troubleshooting Guides & FAQs

Q1: Why is my standard Fischer esterification yield stuck below 40-50%? A: The root cause is severe steric hindrance combined with the reversible nature of the reaction. In 2-bromo-3-methylbenzoic acid, the bulky bromine atom at the ortho position physically shields the carbonyl carbon. During a standard Fischer esterification, ethanol must attack this carbonyl to form a crowded tetrahedral intermediate. Because the reaction is an equilibrium process, this steric penalty drastically slows the forward reaction rate, leading to incomplete conversion even after prolonged reflux[1].

Q2: How can I bypass these equilibrium limitations to achieve >90% yield? A: You must change the reaction from a reversible equilibrium to an irreversible nucleophilic acyl substitution. By first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl 2​ ) or oxalyl chloride ((COCl) 2​ ) with a catalytic amount of DMF, you create a highly electrophilic intermediate[2]. The extreme reactivity of the acid chloride overcomes the steric barrier, and the subsequent addition of ethanol drives the reaction forward irreversibly.

Q3: I want to avoid harsh acyl chlorides and moisture-sensitive steps. What are alternative high-yield methods? A: Reverse the nucleophile-electrophile roles. Instead of forcing ethanol to attack a hindered carbonyl, use the carboxylate anion as the nucleophile. By reacting 2-bromo-3-methylbenzoic acid with potassium carbonate (K 2​ CO 3​ ) and ethyl iodide (EtI) in DMF, the unhindered oxygen of the carboxylate performs an S N​ 2 attack on the primary carbon of ethyl iodide. This completely bypasses the steric crowding at the aromatic ring. Alternatively, Steglich-type esterification using coupling reagents like EDC and DMAP can be employed for sterically hindered substrates under mild conditions.

Q4: How do I prevent product loss during the aqueous workup? A: Esters of hindered acids are somewhat resistant to hydrolysis, but aggressive basic workups can still cause product degradation. When neutralizing excess acid or quenching acyl chloride reactions, always use saturated aqueous sodium bicarbonate (NaHCO 3​ ) rather than sodium hydroxide (NaOH). Maintain the temperature between 0–5 °C during the quench to suppress hydroxide-mediated saponification.

📊 Quantitative Data: Esterification Method Comparison

Synthesis MethodReagents & SolventsTemp / TimeTypical YieldCausality of Yield Outcome
Fischer Esterification EtOH, H 2​ SO 4​ (cat.)78 °C / 24 h< 50%Equilibrium limited; severe steric shielding by the ortho-bromo group prevents efficient tetrahedral intermediate formation.
Acyl Chloride Route 1. (COCl) 2​ , DMF (cat.)2. EtOH, Et 3​ N0 °C to RT / 6 h> 90%Irreversible nucleophilic acyl substitution; the highly electrophilic acid chloride overcomes the steric barrier.
Base Alkylation EtI, K 2​ CO 3​ , DMF60 °C / 12 h85 - 90%S N​ 2 mechanism; the carboxylate nucleophile attacks the unhindered primary halide, bypassing carbonyl crowding.
Steglich Coupling EtOH, EDC, DMAP, DCMRT / 16 h75 - 85%Mild activation; DMAP acts as an unhindered acyl transfer catalyst to facilitate ethanol attack.

🧪 Experimental Protocols (Self-Validating Systems)

Protocol A: Two-Step Acyl Chloride Method (Recommended for Highest Yield)

This protocol utilizes oxalyl chloride for mild, gas-evolving activation, followed by trapping with ethanol[2].

Step 1: Acid Chloride Formation

  • Charge a flame-dried, argon-purged flask with 2-bromo-3-methylbenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add catalytic DMF (0.05 equiv). Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.5 equiv). Causality: Gas evolution (CO, CO 2​ , HCl) will begin immediately; this drives the reaction forward irreversibly.

  • Stir at room temperature for 2 hours.

  • Self-Validation Step (TLC Quench): You cannot run an acid chloride directly on silica TLC. To verify completion, extract a 10 µL aliquot and quench it in 100 µL of methanol. Run this against the starting material (Eluent: 9:1 Hexanes:EtOAc). The appearance of a high-R f​ methyl ester spot confirms complete conversion of the acid.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

Step 2: Ethanolysis

  • Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add absolute ethanol (3.0 equiv) followed by dropwise addition of triethylamine (2.0 equiv). Causality: Et 3​ N acts as an acid scavenger to neutralize the generated HCl, preventing reaction stalling.

  • Stir for 4 hours at room temperature.

  • Workup: Quench with cold saturated aqueous NaHCO 3​ . Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Self-Validation: Check the pH of the aqueous layer; it must be >7 to ensure all HCl has been neutralized.

Protocol B: Base-Promoted Alkylation Method (Mild Alternative)

This method is ideal if you wish to avoid moisture-sensitive acyl chlorides and prefer a straightforward S N​ 2 approach.

  • Charge a round-bottom flask with 2-bromo-3-methylbenzoic acid (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add finely powdered anhydrous K 2​ CO 3​ (2.0 equiv). Stir for 15 minutes at room temperature. Causality: This pre-stirring ensures complete deprotonation to the highly nucleophilic carboxylate anion.

  • Add ethyl iodide (1.5 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Self-Validation Step: Monitor by TLC (Eluent: 8:2 Hexanes:EtOAc). The highly polar starting material (R f​ ~0.1 with tailing) should completely disappear, replaced by a non-polar UV-active spot (R f​ ~0.6).

  • Workup: Cool to room temperature and dilute with a large excess of water (at least 5x the DMF volume) to solubilize the DMF. Extract 3x with Ethyl Acetate. Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na 2​ SO 4​ , and concentrate.

🗺️ Pathway Visualization

The following diagram illustrates the logical flow and yield causality of the three primary esterification pathways for this sterically hindered substrate.

G Start 2-Bromo-3-methylbenzoic Acid (Sterically Hindered Core) subpath1 Path A: Fischer Esterification (EtOH, H2SO4, Reflux) Start->subpath1 Equilibrium Limited subpath2 Path B: Acyl Chloride Route (SOCl2 / (COCl)2, then EtOH) Start->subpath2 Highly Electrophilic subpath3 Path C: Base Alkylation (K2CO3, EtI, DMF) Start->subpath3 Nucleophilic Displacement End1 Yield: <50% Issue: Reversible & Slow subpath1->End1 End2 Yield: >90% Result: Irreversible & Fast subpath2->End2 End3 Yield: >85% Result: Mild & High Conversion subpath3->End3

Caption: Reaction pathways for ethyl 2-bromo-3-methylbenzoate synthesis highlighting yield causality.

📚 References

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Synthesis of ((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Acetoxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl 2-bromo-3-methylbenzoate Source: Molbank (MDPI) URL:[Link]

Sources

Optimization

troubleshooting debromination side reactions in ethyl 2-bromo-3-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to activate and couple sterically hindered aryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to activate and couple sterically hindered aryl halides. Ethyl 2-bromo-3-methylbenzoate is a classic "problem child" in synthetic chemistry. Flanked by an ethyl ester at the C1 position and a methyl group at the C3 position, the C2-bromine is buried in a highly congested environment.

This di-ortho substitution pattern doesn't just slow down your desired cross-coupling; it creates a kinetic bottleneck that opens the door for a parasitic side reaction: hydrodebromination (the reduction of the C-Br bond to a C-H bond). Below is a comprehensive, causality-driven guide to troubleshooting and eliminating this side reaction in your workflows.

Mechanistic Pathway Analysis

G Pd0 Active Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Intermediate (Long-lived due to sterics) Pd0->OxAdd Oxidative Addition ArBr Ethyl 2-bromo-3-methylbenzoate (Di-ortho Substituted) ArBr->OxAdd TransMet Transmetalation (Slowed by Steric Bulk) OxAdd->TransMet Desired Pathway Hydride Hydride/Proton Transfer (From Base/Solvent/Water) OxAdd->Hydride Competing Side Reaction Desired Desired Cross-Coupled Product (Ar-R) TransMet->Desired Reductive Elimination Undesired Debrominated Byproduct (Ethyl 3-methylbenzoate) Hydride->Undesired Reductive Elimination

Mechanistic divergence of ethyl 2-bromo-3-methylbenzoate: Cross-coupling vs. Hydrodebromination.

FAQ: Mechanistic Causality & Optimization

Q1: Why is ethyl 2-bromo-3-methylbenzoate uniquely susceptible to hydrodebromination compared to other aryl bromides? A: The root cause is steric hindrance. In a standard catalytic cycle, oxidative addition is followed by transmetalation. However, the di-ortho substitution (ester and methyl groups) severely retards the transmetalation step. This creates a kinetic bottleneck where the Ar-Pd(II)-Br intermediate accumulates and remains long-lived. This extended lifespan makes the complex highly vulnerable to hydrodehalogenation[1]. The palladium complex abstracts a hydride or proton from the surrounding environment, followed by reductive elimination to yield the undesired ethyl 3-methylbenzoate byproduct.

Q2: Where are the hydrides coming from, and how do I eliminate them from my reaction? A: Hydrides and protons typically originate from three environmental sources in your reaction matrix. To suppress the side reaction, you must systematically eliminate them:

  • Protic Solvents: Solvents like methanol or ethanol can undergo beta-hydride elimination[2], directly feeding hydrides to the Pd center.

  • Alkoxide Bases: Bases such as NaOMe or KOtBu form Pd-alkoxy species that act as potent hydride donors [3].

  • Adventitious Water: Mechanistic studies have proven that trace water can act as a direct hydrogen source for hydrodehalogenation[4].

Table: Impact of Reaction Parameters on Hydrodebromination Risk

Parameter CategoryHigh Risk (Promotes Debromination)Low Risk (Suppresses Debromination)Mechanistic Rationale
Solvent Methanol, Ethanol, Aqueous mixturesAnhydrous Toluene, Dioxane, THFProtic solvents act as potent hydride donors via β -hydride elimination [2].
Base NaOMe, KOtBu, Aqueous NaOHAnhydrous K₃PO₄, Cs₂CO₃, CsFAlkoxides form Pd-alkoxy intermediates that readily undergo hydride transfer [3].
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, BrettPhosBulky, electron-rich ligands accelerate transmetalation, outcompeting side reactions [5].
Temperature > 110 °C60 °C – 80 °CExcessive thermal energy accelerates off-cycle degradation pathways [1].

Q3: Which ligand architectures prevent this side reaction? A: You must use a ligand that accelerates the desired pathway to outcompete the side reaction. Electron-rich, bulky ligands[5] like Buchwald dialkylbiaryl phosphines (e.g., SPhos or XPhos) are critical. Their high electron density accelerates oxidative addition, while their specific steric bulk forces the two coupling partners together, accelerating reductive elimination and minimizing the lifespan of the vulnerable Pd(II) intermediate.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It includes an in-process analytical checkpoint that definitively proves whether your reaction environment has been compromised by a hydride source.

Objective: Anhydrous coupling of ethyl 2-bromo-3-methylbenzoate while suppressing hydrodebromination.

Step-by-Step Methodology:

  • Rigorous Preparation: Flame-dry a Schlenk tube under vacuum. Backfill with high-purity Argon (repeat 3x). Causality: Trace moisture acts as a direct hydrogen source for debromination.

  • Reagent Loading: Under positive Argon pressure, add ethyl 2-bromo-3-methylbenzoate (1.0 equiv), your chosen arylboronic acid (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Assembly: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Inject anhydrous, rigorously degassed toluene (0.2 M relative to the bromide) via syringe.

  • Reaction Execution: Seal the tube and heat to 80 °C under vigorous stirring.

  • Self-Validation Checkpoint (t = 60 minutes):

    • Extract a 10 µL aliquot via microsyringe. Quench with 100 µL EtOAc and 100 µL H₂O.

    • Analyze the organic layer via GC-MS or LC-MS.

    • Pass Condition: The primary peak is the cross-coupled product. The starting material (m/z 242/244) is steadily decreasing.

    • Fail Condition: Detection of m/z 164 (ethyl 3-methylbenzoate) at > 5% relative area.

    • System Logic: If m/z 164 is detected early, it is absolute proof that a hydride source (moisture leak, wet base, or solvent impurity) has breached the system. Abort the reaction, re-dry all reagents (especially the K₃PO₄), and restart.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Ethyl 2-Bromo-3-Methylbenzoate Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of cross-coupling highly sterically hindered aryl bromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of cross-coupling highly sterically hindered aryl bromides.

Ethyl 2-bromo-3-methylbenzoate presents a unique synthetic challenge: the reactive C–Br bond at the 2-position is heavily shielded by the adjacent ethyl ester (1-position) and methyl group (3-position). This di-ortho substitution creates a massive steric barrier that impedes the oxidative addition and transmetalation steps of the catalytic cycle[1]. Optimizing the reaction temperature is not simply a matter of "heating it until it works"; it requires a delicate kinetic balance to overcome activation energy barriers without triggering thermal degradation pathways[2].

Mechanistic Pathway & Temperature Dependence

The following diagram illustrates how temperature dictates the dominant reaction pathway in sterically hindered Suzuki-Miyaura couplings.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr Ethyl 2-bromo-3-methylbenzoate ArBr->OxAdd Hydrolysis Ester Hydrolysis ArBr->Hydrolysis >100°C, Aqueous Base PdII Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet 80-90°C, Bulky Ligand ProtoDehal Protodehalogenation PdII->ProtoDehal >100°C, Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Temperature-dependent mechanistic pathways in sterically hindered Suzuki coupling.

Quantitative Optimization Data

The table below summarizes the empirical outcomes of varying temperature, ligand, and base conditions for the coupling of ethyl 2-bromo-3-methylbenzoate.

Temperature (°C)Catalyst / LigandBase / SolventConversion (%)Yield (%)Major Byproduct
60 Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O< 10TraceUnreacted Starting Material
110 Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O> 9025Protodehalogenation (40%), Hydrolysis (25%)
85 Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane> 9588None (< 5% protodehalogenation)
80 Pd-NHC (IPr)Cs₂CO₃ / Toluene> 9994None

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at room temperature or 60 °C when my other aryl bromides couple easily? A1: The failure is caused by severe steric hindrance. The 2-position bromine is flanked by the 1-ethyl ester and 3-methyl groups. Standard catalysts like Pd(PPh₃)₄ are too bulky to form the necessary coordinatively unsaturated Pd(0) species required to insert into this shielded C–Br bond[1]. At 60 °C, the system lacks the thermal energy to overcome this massive activation barrier, resulting in stalled oxidative addition and recovered starting material[3].

Q2: I pushed the temperature to 110 °C to force conversion. Why is my yield still low, and what are these new major impurities on my LC-MS? A2: By forcing the temperature to 110 °C without optimizing the ligand, you have accelerated competing side reactions. Because transmetalation of the boronic acid partner is sterically slow, the Pd(II)-aryl intermediate has a prolonged half-life. At high temperatures, this intermediate is highly susceptible to protodehalogenation (reduction of the C–Br bond to C–H), yielding ethyl 3-methylbenzoate[2]. Furthermore, high heat in the presence of aqueous bases (like K₂CO₃/H₂O) will rapidly cause ester hydrolysis , converting your ethyl ester into a carboxylic acid[4].

Q3: How do I balance the temperature and ligand choice to achieve high yields? A3: The optimal temperature window is strictly between 80 °C and 90 °C . Instead of relying solely on thermal energy to force the reaction, you must lower the activation barrier chemically. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr or acenaphthoimidazolylidene Pd complexes)[1][5]. These ligands stabilize the reactive Pd(0) species, facilitating oxidative addition at 80 °C while accelerating reductive elimination, effectively outcompeting the high-temperature side reactions[5].

Q4: Can I use standard aqueous conditions for this coupling? A4: It is highly discouraged. To prevent ester hydrolysis at the required 80–90 °C optimization temperature, switch to anhydrous conditions. Use a mild, anhydrous base like finely milled K₃PO₄ or Cs₂CO₃ in a dry solvent such as 1,4-dioxane or toluene[4].

Self-Validating Experimental Protocol

To ensure reproducibility and establish a self-validating system, follow this step-by-step methodology for the temperature-optimized coupling of ethyl 2-bromo-3-methylbenzoate using a bulky ligand system.

Step 1: Reagent Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Add ethyl 2-bromo-3-methylbenzoate (1.0 equiv), the corresponding boronic acid/ester (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Transfer the flask to a glovebox or apply standard Schlenk techniques (evacuate and backfill with ultra-pure Argon 3 times).

Step 2: Catalyst Activation

  • Under Argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Stir at room temperature for 10 minutes to allow the active Pd(0)-SPhos complex to form (the solution will typically turn a pale yellow/orange).

Step 3: Temperature Ramp & Reaction

  • Place the flask in a pre-heated oil bath set strictly to 85 °C .

  • Causality Check: Do not exceed 90 °C to prevent the onset of protodehalogenation. The bulky SPhos ligand ensures oxidative addition occurs efficiently at this temperature.

  • Stir vigorously (800 rpm) for 12–16 hours.

Step 4: In-Process Validation (LC-MS Monitoring)

  • After 4 hours, take a 10 µL aliquot under positive Argon pressure.

  • Quench the aliquot into 500 µL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Metrics:

    • Check for the depletion of the starting material (m/z [M+H]⁺ 243/245).

    • Confirm the presence of the product mass.

    • Crucial: Monitor for m/z 165 [M+H]⁺. This corresponds to ethyl 3-methylbenzoate. If this protodehalogenation peak exceeds 5% relative area, lower the bath temperature by 5 °C.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium catalyst and phosphate salts.

  • Wash the organic filtrate with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Benchchem.
  • ACS Publications.
  • Amazon S3 (Electronic Supporting Information). "A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)- ones."
  • PMC.
  • Reddit Chemistry Community.

Sources

Optimization

removing unreacted acid impurities from ethyl 2-bromo-3-methylbenzoate product

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals troubleshooting the isolation of ethyl 2-bromo-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals troubleshooting the isolation of ethyl 2-bromo-3-methylbenzoate following a Fischer esterification.

When synthesizing this ester, the most common impurity is the unreacted starting material: 2-bromo-3-methylbenzoic acid . Because both the ester and the neutral carboxylic acid are highly soluble in organic solvents, standard liquid-liquid extraction is insufficient. Instead, we must exploit their differing chemical reactivities through an 1[1].

Mechanistic Workflow

The fundamental logic of this purification relies on selectively transforming the unreacted carboxylic acid into a water-soluble ionic salt, allowing it to partition into an aqueous phase while the neutral ester remains in the organic phase[1].

G A Crude Reaction Mixture (Ester + Unreacted Acid) B Add 5% NaHCO3 (aq) & Agitate Gently A->B C Liquid-Liquid Phase Separation B->C CO2 Gas Evolution D Aqueous Phase (Sodium 2-bromo-3-methylbenzoate) C->D Deprotonated Salt E Organic Phase (Ethyl 2-bromo-3-methylbenzoate) C->E Neutral Ester F Acidify with HCl (Recover Unreacted Acid) D->F G Brine Wash & Dry over MgSO4 (Purified Ester) E->G

Workflow for the acid-base extraction of ethyl 2-bromo-3-methylbenzoate.

Physicochemical Properties

Understanding the quantitative parameters of your reagents is critical for predicting phase behavior. The success of this extraction is governed by the pKa differential between the acid impurity and the extraction base.

CompoundRolepKaAqueous SolubilityOrganic Solubility
2-Bromo-3-methylbenzoic acid Unreacted Impurity3.90Low (Neutral) / High (Salt)High
Ethyl 2-bromo-3-methylbenzoate Target ProductN/AInsolubleHigh
Sodium Bicarbonate (NaHCO₃) Extraction Base6.36*HighInsoluble

*Value represents the pKa of the conjugate acid (carbonic acid, H₂CO₃).

Frequently Asked Questions (FAQs)

Q: Why must I use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)? A: This is a matter of chemical causality. The experimentally determined pKa of 2-bromo-3-methylbenzoic acid is approximately 3.90[2]. To achieve >99% deprotonation, you need a base whose conjugate acid has a pKa at least 2 units higher. The bicarbonate ion (conjugate acid pKa ~6.36) is perfectly suited to drive the equilibrium toward the water-soluble sodium carboxylate salt[3]. Using NaOH is overly aggressive and will cause base-catalyzed hydrolysis (saponification) of your newly synthesized ethyl 2-bromo-3-methylbenzoate, reverting it back to the starting materials and destroying your yield.

Q: Why does the separatory funnel build up so much pressure during the wash? A: The acid-base reaction between 2-bromo-3-methylbenzoic acid and NaHCO₃ produces carbonic acid (H₂CO₃)[3]. Carbonic acid is highly unstable at room temperature and rapidly decomposes into water and carbon dioxide (CO₂) gas[3]. This gas expansion causes severe pressure buildup. Frequent venting of the separatory funnel is mandatory to prevent glassware failure.

Troubleshooting Guide

Issue 1: Persistent Emulsions During Phase Separation
  • Symptom: A cloudy, indistinct boundary forms between the organic and aqueous layers, preventing clean isolation.

  • Causality: The sodium salt of 2-bromo-3-methylbenzoic acid possesses both a hydrophobic aromatic ring and a hydrophilic carboxylate head, acting as a mild surfactant that stabilizes droplets of the organic solvent within the aqueous phase.

  • Resolution: Add a saturated sodium chloride (brine) solution to the separatory funnel[4]. The high ionic strength of the brine increases the polarity of the aqueous phase, causing a "salting-out" effect that forces the less polar organic solvent out of the aqueous layer, breaking the emulsion[4].

Issue 2: Unreacted Acid Detected in Final Product
  • Symptom: Post-extraction TLC (visualized under UV light) shows a lower Rf spot corresponding to the starting carboxylic acid[5], or ¹H NMR shows a broad carboxylic acid -OH peak (~11-12 ppm).

  • Causality: Incomplete deprotonation occurred due to insufficient base equivalents, or the organic layer was not washed thoroughly.

  • Resolution: Perform multiple, smaller-volume washes with 5% NaHCO₃ rather than one large wash. Partitioning efficiency is mathematically higher with successive extractions.

Issue 3: Low Ester Yield with Clean Phase Separation
  • Symptom: The organic layer yields very little product, but no emulsion was observed.

  • Causality: The bulk reaction solvent (ethanol) was likely not removed prior to extraction. Ethanol is miscible with water and acts as a phase-transfer agent, dragging your ester into the aqueous phase.

  • Resolution: Ensure the ethanol is removed via rotary evaporation before initiating the liquid-liquid extraction.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.

Step 1: Solvent Exchange (Pre-Extraction)

  • Concentrate the crude Fischer esterification mixture under reduced pressure to remove the excess ethanol.

  • Validation: The residue should appear as a thick oil or semi-solid. No strong alcohol odor should remain.

Step 2: Reconstitution & Initial Partitioning

  • Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaHCO₃[4].

Step 3: Acid-Base Extraction

  • Stopper the funnel, invert it once, and immediately open the stopcock to vent CO₂ gas [3].

  • Close the stopcock, agitate gently for 2-3 seconds, and vent again. Repeat this cycle until gas evolution ceases.

  • Validation: Allow the layers to separate. Test the aqueous layer with pH paper; it must read pH > 7 . If it is acidic, the bicarbonate was completely consumed by the acid, and you must repeat Step 3 with fresh NaHCO₃.

Step 4: Phase Separation and Brine Wash

  • Drain the aqueous layer (containing sodium 2-bromo-3-methylbenzoate) into a designated recovery flask.

  • Wash the remaining organic layer (containing the ester) with a saturated NaCl solution (brine) to remove residual water and break any micro-emulsions[4].

Step 5: Drying and Concentration

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until it forms a free-flowing powder.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the purified ethyl 2-bromo-3-methylbenzoate.

  • Validation: Run a TLC (e.g., 1:1 hexanes:ethyl acetate) against the starting 2-bromo-3-methylbenzoic acid to confirm the complete absence of the lower Rf acid spot[5].

References

  • Experiment 4 – Preparation of Fruity Fragrances.wpmucdn.com.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Acid-Base Extraction.Safrole.
  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.The Journal of Physical Chemistry B (ACS Publications).
  • Video: Extraction - Concept.JoVE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis in Ethyl 2-Bromo-3-methylbenzoate Workups

Welcome to the Technical Support Center for synthetic organic chemistry workflows. As researchers and drug development professionals, isolating highly pure ester intermediates is critical for downstream coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic organic chemistry workflows. As researchers and drug development professionals, isolating highly pure ester intermediates is critical for downstream coupling reactions. Ethyl 2-bromo-3-methylbenzoate presents a unique challenge during aqueous workup: while it possesses some steric shielding, its electronic properties make it highly susceptible to hydrolytic cleavage.

This guide synthesizes mechanistic causality with field-proven protocols to help you design a self-validating, mild aqueous workup that prevents product loss.

Part 1: Mechanistic Insights & Risk Assessment

To prevent hydrolysis, we must first understand the causality behind the molecule's reactivity. Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, a process catalyzed by either acid or base in water[1].

While bulky chemical groups near the ester functional group (such as the ortho-bromine on this benzoate) can sterically hinder the approach of water or hydroxide ions[1], this steric protection is overridden by the molecule's electronic properties. The strong inductive electron-withdrawing effect (-I effect) of the bromine atom increases the partial positive charge on the ester carbonyl carbon. This makes the carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack, particularly irreversible2[2].

SaponificationMechanism Ester Ethyl 2-bromo-3-methylbenzoate (Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate (Unstable) Ester->Tetrahedral Nucleophilic Addition Hydroxide OH⁻ Attack (High pH > 8) Hydroxide->Tetrahedral Products 2-bromo-3-methylbenzoate salt + Ethanol Tetrahedral->Products Elimination (Irreversible)

Caption: Base-catalyzed saponification pathway of ethyl 2-bromo-3-methylbenzoate.

Part 2: Troubleshooting FAQs

Q1: I used 1M NaOH to wash my organic layer to remove unreacted carboxylic acid, but my ester yield plummeted. What happened? A1: You induced base-catalyzed hydrolysis (saponification). When esters are treated with strong hydroxide ions, they are irreversibly converted into carboxylate salts[2]. The hydroxide ion acts as a strong nucleophile, attacking the highly electrophilic ester carbonyl to form a tetrahedral intermediate, which then collapses to release ethanol and the 2-bromo-3-methylbenzoate salt[2]. To remove unreacted acid without destroying your product, use a mild inorganic base like 3[3].

Q2: My reaction was performed under strongly acidic conditions (e.g., Fischer esterification). How should I design the workup to prevent acid-catalyzed hydrolysis? A2: Acid-catalyzed ester hydrolysis is a reversible equilibrium process[1]. To prevent it, you must neutralize the acid catalyst without overshooting into harsh basic conditions[3]. Add saturated NaHCO3​ slowly to the cooled reaction mixture (0–5 °C) until effervescence ceases, ensuring the pH stabilizes around 7 before extracting[3].

Q3: I suspect my ethyl 2-bromo-3-methylbenzoate is hydrolyzing during workup. What are the common analytical signs? A3: The most immediate sign is a lower-than-expected yield of the ester and the reappearance of the starting carboxylic acid[1]. Analytically, this is confirmed by Thin-Layer Chromatography (TLC) showing a highly polar spot corresponding to the carboxylic acid at the baseline, or by NMR spectroscopy revealing the presence of peaks corresponding to the starting acid in the crude product[1].

Q4: Does the choice of extraction solvent impact the rate of hydrolysis? A4: Yes. Solvents like MTBE (Methyl tert-butyl ether) or Toluene are preferred over highly polar solvents (like DCM) because they dissolve less water. This reduces the concentration of water and potential hydrolytic catalysts carried over into the organic phase during separation.

Part 3: Optimized Step-by-Step Protocol (Self-Validating System)

To maximize yield, the workup must strictly control pH, temperature, and phase contact time. The following table summarizes the quantitative boundaries required to maintain ester integrity.

Quantitative Workup Parameters for Ester Stability
ParameterHigh-Risk ConditionOptimized ConditionMechanistic Impact
Aqueous pH < 4.0 or > 8.06.5 – 7.5Extreme pH accelerates nucleophilic acyl substitution kinetics.
Temperature > 20 °C (Ambient)0 – 5 °CLower temperatures exponentially decrease the hydrolysis kinetic rate.
Phase Contact Time > 15 minutes< 5 minutesProlonged biphasic exposure increases the probability of interfacial hydrolysis[1].
Quenching Agent 1M NaOH / 1M HClSat. NaHCO3​ / BufferMild buffers neutralize catalysts without providing aggressive nucleophiles[3].
Extraction Solvent DichloromethaneMTBE or EtOAcMTBE has low water solubility, minimizing water carry-over into the organic phase.
Standard Operating Procedure: Mild Aqueous Workup

This protocol is designed as a self-validating system to isolate ethyl 2-bromo-3-methylbenzoate while actively suppressing hydrolytic decomposition.

  • Reaction Cooling: Terminate the reaction by removing the heat source and immediately submerging the reaction vessel in an ice-water bath to reach 0–5 °C[3].

    • Causality: Quenching at ambient temperature provides the activation energy required for rapid hydrolysis during the initial aqueous addition.

  • Solvent Dilution: Dilute the crude mixture with 5 volumes of cold MTBE or Ethyl Acetate (EtOAc)[3].

    • Causality: Dilution lowers the concentration of reactive species and utilizes a solvent with low water miscibility, limiting interfacial contact.

  • Mild Neutralization: Slowly and carefully add cold, saturated aqueous NaHCO3​ in portions[3]. Swirl gently.

    • Self-Validation Check: Monitor CO2​ evolution. Continue dropwise addition until all effervescence has stopped[3], indicating complete neutralization of acidic species. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7–8)[3].

  • Rapid Phase Separation: Transfer to a separatory funnel. Shake gently, vent immediately to release pressure, and allow layers to separate[3]. Drain the aqueous layer within 3–5 minutes. Do not let layers sit unseparated for extended periods[1].

  • Brine Wash: Wash the organic phase with 1 volume of cold, saturated aqueous NaCl (brine)[3].

    • Causality: Brine acts as an osmotic sink, pulling residual water and dissolved hydrolytic catalysts out of the organic layer[3].

  • Desiccation & Isolation: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na2​SO4​ ) until it no longer clumps[1]. Filter and remove the solvent under reduced pressure using a rotary evaporator[3].

    • Self-Validation Check: Run a TLC (e.g., 9:1 Hexanes:EtOAc). The absence of a baseline spot confirms that hydrolysis was successfully prevented[1].

WorkupWorkflow Start Crude Reaction Mixture (Ethyl 2-bromo-3-methylbenzoate) Quench Quench Reaction (0-5°C) Start->Quench CheckpH Check Aqueous pH Quench->CheckpH Acidic pH < 4 Acid-Catalyzed Hydrolysis Risk CheckpH->Acidic Basic pH > 8 Base-Catalyzed Saponification Risk CheckpH->Basic Neutral pH 6-8 Optimal Stability Range CheckpH->Neutral ActionAcid Neutralize with cold sat. NaHCO3 Acidic->ActionAcid ActionBase Neutralize with cold 1M NH4Cl or Buffer Basic->ActionBase Extract Rapid Extraction (< 5 min contact time) Neutral->Extract ActionAcid->Extract ActionBase->Extract Success Pure Ester Isolated (TLC Validated) Extract->Success

Caption: Diagnostic workflow for optimizing aqueous workup to prevent ester hydrolysis.

References

  • Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 1

  • Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup. Benchchem. 3

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-bromo-3-methylbenzoate

Welcome to the Technical Support Center for the purification and crystallization of ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0). As a trifunctional building block widely used in palladium-catalyzed cross-coupling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0). As a trifunctional building block widely used in palladium-catalyzed cross-coupling, its purity is critical. However, its low-melting nature and high lipophilicity frequently lead to purification bottlenecks, most notably liquid-liquid phase separation (LLPS), or "oiling out."

This guide provides mechanistic troubleshooting, thermodynamic strategies, and self-validating protocols to help you achieve a high-purity crystalline product.

Diagnostic FAQs & Troubleshooting Guide

Q1: Upon cooling my solvent mixture, the ethyl 2-bromo-3-methylbenzoate forms a cloudy, milky emulsion instead of solid crystals. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as 1[1]. This occurs when the solution becomes supersaturated at a temperature above the solute's melting point in that specific solvent matrix. Instead of forming a solid crystal lattice, the system minimizes its Gibbs free energy by separating into two liquid phases: a solute-rich oil and a solvent-rich continuous phase. Because the rate of liquid phase separation outpaces the rate of solid nucleation, the oil droplets form first[1].

Q2: Can I just cool the emulsion further to force the oil to freeze into crystals? A: We strongly advise against this. While the oil droplets may eventually coalesce and solidify at lower temperatures, they will trap bulk solvent and impurities within the solid matrix[2]. 2 routinely yields product with non-ideal morphology and significantly lower purity[2].

Q3: How do I correct an oiled-out system and force proper nucleation? A: You must alter the thermodynamic pathway to bypass the LLPS boundary. Do not proceed with cooling. Instead, follow this intervention:

  • Reheat: Warm the mixture until the oil droplets completely redissolve into a single, clear homogeneous phase.

  • Adjust Composition: Add 5-10% more of your "good" solvent (e.g., ethyl acetate) to lower the saturation temperature.

  • Seed the Solution: Cool the solution to just above the previously observed cloud point and introduce high-purity seed crystals. Seeding provides a low-energy template for solid nucleation, allowing crystal growth to consume the supersaturation before the LLPS boundary is crossed[1].

Q4: What is the best solvent system to prevent oiling out for this specific ester? A: For low-melting aromatic esters like ethyl 2-bromo-3-methylbenzoate, single-solvent systems often fail because the temperature required for crystallization is too low, favoring oiling. A binary antisolvent system is highly recommended. The 3 should have a relatively low boiling point to minimize thermal degradation and allow for easy drying[3].

Solvent System Selection Data
Solvent SystemRoleBoiling Point (°C)Polarity IndexSuitability & Mechanistic Notes
Isopropanol (IPA) Single Solvent82.53.9Moderate. Good for slow cooling, but overall yield may be low due to high ester solubility.
Ethyl Acetate / Hexanes Binary (Good/Anti)77.1 / 68.04.4 / 0.1Excellent. Highly tunable. Keep EtOAc > 15% to maintain a stable metastable zone and prevent LLPS.
Ethanol / Water Binary (Good/Anti)78.4 / 100.05.2 / 10.2Poor. Extreme polarity difference frequently induces rapid demixing and oiling out[1].
Toluene / Heptane Binary (Good/Anti)110.6 / 98.42.4 / 0.1Good. Effective for highly lipophilic impurities, but higher boiling points complicate final drying.

Crystallization Optimization Workflow

The following decision tree illustrates the thermodynamic workflow for diagnosing and resolving phase separation issues during the cooling profile.

CrystallizationTroubleshooting Start Initialize Cooling Crystallization CloudPoint Cloud Point Reached (Supersaturation) Start->CloudPoint PhaseCheck Microscopic Phase Check: Solid or Liquid? CloudPoint->PhaseCheck LLPS Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->LLPS Droplets form Nucleation Solid Nucleation (Crystal Growth) PhaseCheck->Nucleation Particles form Intervention Intervention: 1. Reheat to dissolve 2. Alter solvent ratio 3. Add seed crystals LLPS->Intervention Optimize Optimize Cooling Rate & Agitation Nucleation->Optimize Intervention->CloudPoint Retry Isolate Filter & Isolate High-Purity Product Optimize->Isolate

Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).

Standard Operating Procedure (SOP)

Protocol: Antisolvent Crystallization with Isothermal Seeding

This protocol utilizes a controlled antisolvent addition combined with isothermal holds. This self-validating system ensures the mixture remains strictly within the metastable zone, preventing the supersaturation spikes that cause LLPS.

Materials Required:

  • Crude ethyl 2-bromo-3-methylbenzoate

  • Ethyl Acetate (Good Solvent)

  • Hexanes (Antisolvent)

  • High-purity seed crystals of ethyl 2-bromo-3-methylbenzoate (0.5% w/w)

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude ethyl 2-bromo-3-methylbenzoate in a minimal volume of Ethyl Acetate at 45 °C (approximately 1.5 mL per gram of crude).

    • Self-Validation Check: The solution must be completely transparent. If any particulate matter remains, filter the hot solution through a 0.45 µm PTFE filter. Insoluble impurities act as uncontrolled nucleation sites and can prematurely crash out the product.

  • Antisolvent Titration: While maintaining the temperature at 45 °C and stirring at 250 RPM, slowly add Hexanes dropwise. Stop the addition the exact moment a persistent turbidity (the cloud point) is observed.

  • Phase Reversal: Add 2 to 3 drops of Ethyl Acetate until the solution just clears. This ensures the system is at the absolute edge of saturation without crossing into liquid-liquid demixing.

  • Isothermal Seeding: Cool the homogeneous solution slightly to 38 °C. Introduce the seed crystals (0.5% w/w).

    • Self-Validation Check: Observe the seeds for 5 minutes. They should remain suspended and retain their sharp edges. If they dissolve, the solution is undersaturated; you must add slightly more hexanes and re-seed. If they immediately clump into an oil, the solution is overly supersaturated; reheat and add ethyl acetate.

  • Desupersaturation Hold: Hold the suspension isothermally at 38 °C for 60 minutes.

    • Causality: This hold period is critical. It allows the seed crystals to grow slowly, consuming the solute and shifting the system's concentration safely away from the LLPS boundary[2].

  • Controlled Cooling: Cool the mixture to 5 °C at a strict linear rate of 0.2 °C/min. Rapid cooling will shock the system and induce secondary nucleation or late-stage oiling.

  • Yield Maximization: Once the system reaches 5 °C, slowly add an additional 0.5 volumes of cold Hexanes over 2 hours via a syringe pump to maximize recovery.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with pre-chilled (-10 °C) hexanes and dry under a continuous nitrogen stream to constant weight.

References

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: 3.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl 2-bromo-3-methylbenzoate vs. Methyl 2-bromo-3-methylbenzoate

As drug development pipelines increasingly rely on highly functionalized, sterically encumbered building blocks, the selection of the correct ester protecting group is no longer a trivial matter of availability. When wor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, sterically encumbered building blocks, the selection of the correct ester protecting group is no longer a trivial matter of availability. When working with 1,2,3-trisubstituted aromatic systems like Ethyl 2-bromo-3-methylbenzoate (E2B3MB) and Methyl 2-bromo-3-methylbenzoate (M2B3MB) , the subtle structural difference between an ethyl and a methyl group fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of these two substrates, focusing on their performance in nucleophilic acyl substitution and transition-metal-catalyzed cross-coupling.

Structural & Electronic Profiling

To understand the reactivity differences, we must analyze the causality behind the molecular geometry:

  • The Di-Ortho Steric Clash: In both molecules, the reactive C-Br bond at position 2 is "sandwiched" between the carboxylate group at C1 and the methyl group at C3. This 1,2,3-trisubstitution creates a highly restricted steric environment.

  • Rotamer Sweep Volume: The ester group at C1 is free to rotate. The ethyl group in E2B3MB possesses a larger cone angle and A-value than the methyl group in M2B3MB. As the ethyl ester rotates, it sweeps a larger spatial volume, significantly increasing the energy barrier for the approach of bulky transition-metal catalysts (e.g., Pd or Ni) to the adjacent C-Br bond[1].

  • Carbonyl Electrophilicity: Electronically, the methyl group is slightly less electron-donating than the ethyl group. Consequently, the carbonyl carbon of M2B3MB is marginally more electrophilic, making it more susceptible to nucleophilic attack (such as hydroxide ions during saponification) compared to E2B3MB[2].

Comparative Reactivity Analysis

A. Nucleophilic Acyl Substitution (Saponification)

It is a well-established principle in organic chemistry that methyl esters hydrolyze faster than their ethyl counterparts due to reduced steric hindrance[2]. In the case of these specific benzoates, the ortho-bromine atom inductively activates the carbonyl, but its massive steric bulk makes the reaction highly sensitive to the size of the alkoxy leaving group. M2B3MB undergoes saponification smoothly at room temperature, whereas E2B3MB often requires elevated temperatures or extended reaction times to achieve full conversion.

B. Transition-Metal Catalyzed Cross-Coupling

The 2-bromo position in these substrates is notoriously difficult to activate. During Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • M2B3MB has been successfully utilized in complex, sterically demanding cross-couplings, including enantioselective assemblies and tandem Heck reactions, because its smaller steric footprint allows for efficient catalyst coordination[3].

  • E2B3MB often suffers from sluggish oxidative addition, requiring highly active ligands (e.g., dtbbpy or SPhos) or dual-catalytic systems (e.g., Ni/Co reductive cross-electrophile coupling) to overcome the activation barrier[1].

Quantitative Data Summary
Property / Reaction ParameterEthyl 2-bromo-3-methylbenzoate (E2B3MB)Methyl 2-bromo-3-methylbenzoate (M2B3MB)Mechanistic Causality
Steric Hindrance (C1-C2) High (Larger rotamer sweep volume)Moderate (Smaller rotamer sweep volume)Ethyl chain physically blocks the Pd(0) trajectory.
Carbonyl Electrophilicity LowerHigherMethyl is less electron-donating than ethyl[2].
Saponification Rate (25°C) Slow (Requires heating for >95% conv.)Fast (Complete within 2-4 hours)Reduced steric block at the Dunitz angle of attack.
Oxidative Addition Rate SluggishFavorableLower activation energy for C-Br cleavage[3].
Optimal Cross-Coupling Use When late-stage ester stability is requiredWhen maximizing coupling yield is criticalM2B3MB is preferred for complex API synthesis.

Mechanistic & Workflow Visualizations

G Substrate 2-Bromo-3-methylbenzoate Pd_Coord Pd(0) Coordination (Steric Clash) Substrate->Pd_Coord Ligand Exchange Ox_Add Oxidative Addition (Rate-Limiting) Pd_Coord->Ox_Add C-Br Cleavage (Faster for Methyl) Transmetal Transmetalation Ox_Add->Transmetal Boronic Acid Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting steric influence on oxidative addition.

Protocol S1 1. Substrate Prep Equimolar Esters + Internal Std S2 2. Base Addition 1.0M LiOH in THF/H2O (0°C) S1->S2 S3 3. Kinetic Sampling Aliquots at 15, 30, 60 min S2->S3 S4 4. HPLC Analysis Quantify Ester vs. Acid S3->S4

Self-validating experimental workflow for comparative kinetic analysis of ester saponification.

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards ensures that data extraction is immune to physical losses during workup.

Protocol 1: Chemoselective Saponification Kinetics

Purpose: To quantitatively compare the hydrolysis rates of E2B3MB vs. M2B3MB.

  • Preparation: In two separate 20 mL scintillation vials, dissolve 1.0 mmol of E2B3MB and M2B3MB, respectively, in 5.0 mL of THF.

  • Internal Standard: Add exactly 0.5 mmol of biphenyl to each vial. (Biphenyl is inert to hydrolysis and allows for absolute HPLC quantification regardless of extraction efficiency).

  • Reaction Initiation: Cool both vials to 0 °C. Add 5.0 mL of a pre-cooled 1.0 M aqueous LiOH solution dropwise over 2 minutes. Stir at 500 rpm and allow to warm to 25 °C.

  • Kinetic Sampling: At exactly 15, 30, 60, and 120 minutes, extract a 100 µL aliquot from the organic layer.

  • Quenching: Immediately inject the aliquot into an HPLC vial containing 900 µL of 0.1 M HCl in Acetonitrile to instantly halt the reaction.

  • Analysis: Run reverse-phase HPLC (C18 column, MeCN/H2O gradient). Calculate the ratio of remaining ester to the biphenyl internal standard to determine precise kinetic decay curves.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Hindered 2-Bromo Position

Purpose: To achieve high-yielding C-C bond formation despite the di-ortho steric hindrance.

  • Catalyst Activation: In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (5 mol%) and SPhos (10 mol%). Causality: SPhos is specifically chosen because its dialkylbiaryl structure facilitates the oxidative addition of highly hindered aryl bromides.

  • Substrate Loading: Add M2B3MB (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add 10 mL of degassed Toluene/H2O (10:1 v/v). Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via GC-MS to confirm the absence of the protodehalogenated side product, validating the efficiency of the SPhos ligand in suppressing beta-hydride elimination pathways.

References

  • A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters Source: Benchchem URL
  • A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Analytical Validation and GC-MS Fragmentation Profiling of Ethyl 2-bromo-3-methylbenzoate

Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) is a highly versatile building block widely utilized in1 and active pharmaceutical ingredient (API) synthesis[1]. Ensuring the isomeric purity and structural integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) is a highly versatile building block widely utilized in1 and active pharmaceutical ingredient (API) synthesis[1]. Ensuring the isomeric purity and structural integrity of this compound is paramount, as trace positional isomers (e.g., ethyl 3-bromo-2-methylbenzoate) can drastically alter downstream pharmacological efficacy.

As a Senior Application Scientist, I have structured this guide to objectively compare GC-MS analytical strategies for this specific ester. This document contrasts column chemistries for optimal isomer separation and details a self-validating experimental protocol, culminating in a mechanistic elucidation of its definitive electron ionization (EI) fragmentation pattern.

Comparative Analysis: Column Chemistry Alternatives

To achieve baseline separation of ethyl 2-bromo-3-methylbenzoate from its synthetic byproducts, the choice of stationary phase is critical. We compare the performance of a standard non-polar column (5% Phenyl-methylpolysiloxane, e.g., HP-5MS) against a polar polyethylene glycol (PEG) column (e.g., DB-WAX)[2].

Table 1: Performance Comparison of GC Columns for Bromobenzoate Isomer Separation
ParameterHP-5MS (Non-Polar)DB-WAX (Polar PEG)Causality / Scientific Rationale
Retention Mechanism Boiling point / Van der WaalsDipole-dipole & H-bondingHP-5MS elutes strictly by boiling point; DB-WAX leverages the ester's dipole moment.
Isomer Resolution ( Rs​ ) Moderate ( Rs​ ~ 1.2)High ( Rs​ > 2.0)DB-WAX resolves ortho/meta methyl shifts more effectively due to steric interactions with the polar phase.
Thermal Stability Excellent (up to 350°C)Moderate (up to 250°C)Siloxane backbones withstand higher bake-out temperatures, minimizing carryover.
Peak Shape Sharp, symmetricalSlight tailing possiblePolar columns can exhibit active sites if not properly deactivated.
Best Use Case General purity screeningResolving closely related isomersUse HP-5MS for routine QA/QC; use DB-WAX for critical isomer quantification.

Self-Validating GC-MS Experimental Protocol

A robust analytical method must be a self-validating system. The following methodology incorporates internal standards and system suitability checks to ensure that any deviation in instrument performance is immediately detectable[3][4].

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent: Use GC-MS grade Hexane to ensure volatility and minimal matrix interference[3].

  • Internal Standard (IS): Add 1,4-dibromobenzene to a final concentration of 10 µg/mL.

    • Causality: The IS acts as a self-validating mechanism to correct for injection volume variations and matrix effects, ensuring quantitative trustworthiness.

  • Analyte Concentration: Prepare ethyl 2-bromo-3-methylbenzoate at a working concentration of 50 µg/mL.

Step 2: System Suitability and Blank Run

  • Inject a pure hexane blank prior to the sample sequence.

    • Causality: Verifies the absence of column carryover and establishes the baseline noise level.

  • Inject a tuning standard (e.g., PFTBA) to verify mass calibration and relative abundance of m/z 69, 219, and 502[2].

Step 3: GC-MS Instrument Parameters

  • Inlet: 250°C, Split ratio 20:1. Injection volume: 1 µL.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film)[4].

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial low temperature focuses the solvent band at the head of the column, while the rapid ramp efficiently elutes the semi-volatile bromobenzoate without thermal degradation.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C, Quadrupole Temp: 150°C[4].

  • Solvent Delay: 3.5 minutes.

    • Causality: Protects the MS filament from burning out due to the high-concentration hexane solvent front[4].

GCMS_Workflow A Sample Prep (IS Addition) B System Suitability (Blank & Tuning) A->B C GC Separation (HP-5MS or DB-WAX) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Evaluation (Library Match) E->F

Caption: Self-validating GC-MS workflow for bromobenzoate ester analysis.

Mechanistic Elucidation of the Fragmentation Pattern

The 70 eV EI mass spectrum of ethyl 2-bromo-3-methylbenzoate is highly diagnostic. The presence of the bromine atom provides a distinct isotopic signature, while the ester group dictates the primary cleavage pathways[5][6].

Table 2: Key GC-MS Fragment Ions of Ethyl 2-bromo-3-methylbenzoate
m/z RatioRelative AbundanceIon Identity / Structural AssignmentFragment Mechanism
242 / 244~15%[M]⁺ (Molecular Ion)Intact molecular ion displaying the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br[7].
197 / 199100% (Base Peak)[M - OCH₂CH₃]⁺Alpha-cleavage of the ester group resulting in the loss of an ethoxy radical (45 Da) to form a stable acylium ion[5].
169 / 171~40%[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the acylium ion, yielding a bromomethylphenyl cation[6].
90~35%[C₇H₆]⁺•Loss of the bromine radical from the m/z 169/171 ion, forming a stable dehydrotropylium-like radical cation.
Causality in Fragmentation Behavior
  • The Isotope Effect: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio[7]. Any fragment retaining the bromine atom (m/z 242/244, 197/199, 169/171) will exhibit this distinctive twin-peak signature separated by 2 mass units. This is the primary diagnostic tool for confirming halogenation.

  • Ester Cleavage: Benzoate esters predominantly undergo alpha-cleavage at the carbonyl carbon[5]. The loss of the ethoxy radical (-45 Da) is highly favored because the resulting acylium ion is resonance-stabilized by the aromatic ring, making m/z 197/199 the base peak.

  • The Ortho Effect (Isomeric Differentiation): When comparing ethyl 2-bromo-3-methylbenzoate to an isomer like ethyl 2-methylbenzoate, the spatial proximity of an ortho-substituent to the ester group can induce specific rearrangements (e.g., loss of ROH via a six-membered transition state)[8]. However, because the ortho position here is occupied by a bulky bromine atom rather than a hydrogen-donating methyl group, the classic "ortho effect" (loss of ethanol, -46 Da) is sterically hindered. Instead, direct alpha-cleavage dominates, allowing mass spectrometry to differentiate this specific substitution pattern from its isomers.

Fragmentation M Molecular Ion [M]⁺ m/z 242 / 244 Acylium Acylium Ion m/z 197 / 199 M->Acylium - •OCH₂CH₃ (-45 Da) Phenyl Phenyl Cation m/z 169 / 171 Acylium->Phenyl - CO (-28 Da) Tropylium Dehydrotropylium Ion m/z 90 Phenyl->Tropylium - •Br (-79/81 Da)

Caption: EI-MS fragmentation cascade of ethyl 2-bromo-3-methylbenzoate.

References

  • Gas-Phase Chemistry in the GC Orbitrap Mass Spectrometer ResearchGate[Link]

  • EI‐MS of compound 2 (GC–MS system 1), fragmentation mechanism ResearchGate [Link]

  • Super Antibiotics, Part IV. Hyperforin, Relative and Absolute Stereochemistry Elucidated by GC-MS SCIRP [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra PMC / NIH [Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate ACS Publications [Link]

Sources

Validation

comparing leaving group ability of bromo vs chloro in ethyl 3-methylbenzoates

Comparative Guide: Leaving Group Ability of Bromo vs. Chloro in Ethyl 3-Methylbenzoates Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), ethyl 3-methylbenzoate derivatives serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Ability of Bromo vs. Chloro in Ethyl 3-Methylbenzoates

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), ethyl 3-methylbenzoate derivatives serve as highly versatile building blocks. When functionalized with a halogen—typically at the 4-position to form ethyl 4-halo-3-methylbenzoate—these molecules become prime electrophiles for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig)[1]. As a Senior Application Scientist, I frequently navigate the strategic choice between utilizing the bromo- or chloro-derivative. This guide objectively compares the leaving group abilities of bromide (-Br) versus chloride (-Cl) in these specific aromatic systems, grounded in thermodynamic principles, bond dissociation energies, and field-proven experimental data.

Mechanistic Causality: The Thermodynamics of the C-X Bond

The reactivity differential between ethyl 4-bromo-3-methylbenzoate and ethyl 4-chloro-3-methylbenzoate is fundamentally dictated by the carbon-halogen (C-X) bond strength. In palladium-catalyzed cross-coupling, the rate-determining step is almost universally the oxidative addition of the active Pd(0) species into the C-X bond[2].

  • Bond Dissociation Energy (BDE): The C-Br bond has a BDE of approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at roughly 96 kcal/mol[3]. This 15 kcal/mol thermodynamic penalty makes the C-Cl bond notoriously difficult to activate without specialized, electron-rich ligands.

  • Leaving Group Ability: The larger atomic radius and higher polarizability of bromine allow it to stabilize the developing negative charge in the transition state much more effectively than chlorine[4]. Consequently, the established hierarchy for leaving group ability in cross-coupling is I⁻ > OTf⁻ > Br⁻ >> Cl⁻[2].

  • Electronic Influence of the Scaffold: In ethyl 4-halo-3-methylbenzoates, the ethyl ester moiety at the 1-position exerts an electron-withdrawing effect (-M, -I), which slightly depletes electron density at the para position (C4). While this electronic activation facilitates oxidative addition for both halogens compared to an unactivated benzene ring, it is not sufficient to overcome the high activation energy of the C-Cl bond under standard mild conditions[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of ethyl 4-bromo-3-methylbenzoate versus ethyl 4-chloro-3-methylbenzoate in a standard Suzuki-Miyaura coupling with phenylboronic acid.

MetricEthyl 4-bromo-3-methylbenzoateEthyl 4-chloro-3-methylbenzoate
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (Standard Pd catalysts)Very Slow (Requires specialized ligands)
Typical Reaction Temperature 60°C – 80°C100°C – 120°C
Preferred Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ with XPhos or SPhos
Average Yield (Standard Conditions) 85% - 95%< 20% (Often recovers starting material)
Average Yield (Optimized Conditions) > 95%70% - 85%

Visualizations

Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArX Ethyl 4-halo-3-methylbenzoate (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Fast for X=Br Slow for X=Cl TransMet Transmetalation (with Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the rate-determining oxidative addition step.

Experimental_Workflow Start Parallel Reaction Setup: Ethyl 4-bromo- vs 4-chloro-3-methylbenzoate Reagents Add Phenylboronic acid, Pd(dppf)Cl2, K2CO3 in 1,4-Dioxane/H2O Start->Reagents HeatBr Heat at 80°C (Br Substrate) Reagents->HeatBr HeatCl Heat at 100°C+ (Cl Substrate) Reagents->HeatCl Monitor Monitor by HPLC/TLC (Check conversion rate) HeatBr->Monitor >90% Conversion HeatCl->Monitor <10% Conversion Workup Aqueous Workup & Extraction (EtOAc/H2O) Monitor->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Parallel experimental workflow comparing activation conditions for bromo vs chloro substrates.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To empirically validate the leaving group abilities, we utilize a parallel Suzuki-Miyaura cross-coupling setup. This protocol acts as a self-validating system by running the bromo and chloro substrates under identical baseline conditions, followed by a ligand-optimization branch specifically designed to overcome the activation barrier of the chloro variant.

Materials:

  • Substrate A: Ethyl 4-bromo-3-methylbenzoate (1.0 eq, 1.0 mmol)

  • Substrate B: Ethyl 4-chloro-3-methylbenzoate (1.0 eq, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 eq, 1.2 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol)

  • Catalyst (Baseline): Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • Catalyst (Optimized for Cl): Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), degassed.

Step-by-Step Methodology:

  • Reaction Setup (Baseline Comparison): In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add Substrate A to Flask 1 and Substrate B to Flask 2.

  • Reagent Addition: To both flasks, add phenylboronic acid, K₂CO₃, and the baseline catalyst, Pd(dppf)Cl₂.

  • Solvent Introduction & Degassing: Add the degassed 1,4-Dioxane/H₂O mixture to both flasks. Purge the flasks with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Heating & Monitoring: Heat both reactions to 80°C. Monitor the reaction progress via HPLC or TLC (Hexanes:EtOAc 9:1) at 1-hour, 4-hour, and 12-hour intervals.

    • Observation: Flask 1 (Bromo) will typically show >90% conversion within 4 hours. Flask 2 (Chloro) will show minimal conversion (<10%) even after 12 hours due to the poor leaving group ability of chloride.

  • Chloro-Optimization Branch: To successfully couple the chloro-substrate, set up a third flask using Substrate B, but replace Pd(dppf)Cl₂ with the Pd₂(dba)₃/XPhos catalytic system and elevate the temperature to 100°C. Causality: The electron-rich, sterically demanding XPhos ligand facilitates the difficult oxidative addition into the strong C-Cl bond while simultaneously accelerating reductive elimination[5].

  • Workup & Purification: Cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the coupled biaryl product.

Strategic Conclusion

For routine drug development and library synthesis, ethyl 4-bromo-3-methylbenzoate is the unequivocally superior substrate. The weaker C-Br bond allows for rapid oxidative addition under mild conditions with inexpensive, standard palladium catalysts. While ethyl 4-chloro-3-methylbenzoate is often cheaper to procure, the energetic penalty of the C-Cl bond necessitates the use of expensive, specialized dialkylbiaryl phosphine ligands (like Buchwald ligands) and harsher thermal conditions, which can compromise sensitive functional groups elsewhere on complex API intermediates.

References

  • B-Alkyl Suzuki Couplings | Source: Macmillan Group, Princeton University | 3

  • The Suzuki Reaction | Source: Andrew G. Myers Research Group, Harvard University | 2

  • A Comparative Analysis of the Reactivity of Chloro- vs. Bromo-dibenzocycloheptenes | Source: BenchChem | 4

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | Source: ACS Publications | 5

  • Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs |1

Sources

Comparative

Spectroscopic Validation of Ethyl 2-bromo-3-methylbenzoate Synthesis Intermediates: A Comparative Guide

This technical guide provides a comprehensive comparison of the spectroscopic data for the key intermediates in the synthesis of ethyl 2-bromo-3-methylbenzoate. Geared towards researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive comparison of the spectroscopic data for the key intermediates in the synthesis of ethyl 2-bromo-3-methylbenzoate. Geared towards researchers, scientists, and professionals in drug development, this document emphasizes the critical role of spectroscopic validation in ensuring the identity and purity of each synthetic step. We will delve into the characteristic spectral features of the starting material and intermediates, supported by experimental data and protocols, to provide a robust framework for reaction monitoring and quality control.

Introduction: The Synthetic Pathway and the Imperative of Validation

The synthesis of ethyl 2-bromo-3-methylbenzoate is a multi-step process that typically begins with 3-methylbenzoic acid. A common route involves the bromination of the aromatic ring, followed by esterification. Each transformation yields a new chemical entity with a unique spectroscopic fingerprint. Rigorous spectroscopic analysis at each stage is paramount to confirm the successful conversion, identify any potential side products, and ensure the integrity of the final product. This guide will focus on the validation of two key intermediates: 3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid, culminating in the analysis of the final product, ethyl 2-bromo-3-methylbenzoate.

Experimental Protocols

Synthesis of 2-bromo-3-methylbenzoic acid

A plausible method for the synthesis of 2-bromo-3-methylbenzoic acid involves a Sandmeyer-type reaction.[1] This class of reactions is a versatile tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][3]

Synthesis of ethyl 2-bromo-3-methylbenzoate

The esterification of 2-bromo-3-methylbenzoic acid to its corresponding ethyl ester can be achieved through various methods. Given the potential for steric hindrance from the ortho-bromo and meta-methyl groups, a classic Fischer esterification under reflux conditions with a strong acid catalyst is a common approach.[4][5]

Spectroscopic Characterization of Intermediates

The following sections detail the expected spectroscopic data for each compound in the synthetic pathway. This data serves as a reference for researchers to compare against their own experimental results.

3-Methylbenzoic Acid (Starting Material)

Molecular Formula: C₈H₈O₂ Molecular Weight: 136.15 g/mol [6]

¹H NMR Spectroscopy: The proton NMR spectrum of 3-methylbenzoic acid will exhibit characteristic signals for the aromatic protons and the methyl group. The acidic proton of the carboxylic acid is often broad and appears far downfield.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The carboxyl carbon is typically found in the 165-185 ppm region.[8]

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band and a strong C=O stretching absorption.[8][9][10] The broadness of the O-H stretch is a result of hydrogen bonding.[7][10]

Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often show fragmentation patterns corresponding to the loss of OH (17 amu) and CO (28 amu).[7]

2-Bromo-3-methylbenzoic Acid (Intermediate)

Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol [11]

¹H NMR Spectroscopy: The introduction of the bromine atom at the 2-position will alter the chemical shifts and splitting patterns of the aromatic protons compared to the starting material.

¹³C NMR Spectroscopy: The carbon attached to the bromine atom will experience a significant downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum will retain the characteristic broad O-H and strong C=O stretching bands of the carboxylic acid functional group.[9][10]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the brominated compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragments.

Ethyl 2-bromo-3-methylbenzoate (Final Product)

Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol

¹H NMR Spectroscopy: The most significant change in the proton NMR spectrum will be the appearance of signals corresponding to the ethyl group: a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The disappearance of the broad carboxylic acid proton signal is a key indicator of successful esterification.

¹³C NMR Spectroscopy: The carbon spectrum will show new signals for the ethyl group carbons. The carbonyl carbon of the ester will have a chemical shift in a similar region to the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy: The IR spectrum will no longer show the broad O-H stretch of the carboxylic acid. The C=O stretch of the ester will be present, typically at a slightly higher wavenumber than the corresponding carboxylic acid.

Mass Spectrometry (MS): Esters often undergo characteristic fragmentations in the mass spectrometer, including α-cleavage and McLafferty rearrangement.[12][13] Common fragments include the acylium ion and loss of the alkoxy group.[14] The isotopic pattern of bromine will persist.

Data Summary and Comparison

The following tables summarize the key spectroscopic data for each compound, allowing for a direct comparison of their characteristic features.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₃-COOH-OCH₂CH₃
3-Methylbenzoic Acid7.2-8.0~2.410-13 (broad)-
2-Bromo-3-methylbenzoic Acid7.1-7.8~2.510-13 (broad)-
Ethyl 2-bromo-3-methylbenzoate7.0-7.7~2.4-~4.4 (q), ~1.4 (t)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-CH₃-OCH₂CH₃
3-Methylbenzoic Acid~172127-139~21-
2-Bromo-3-methylbenzoic Acid~170125-140~22-
Ethyl 2-bromo-3-methylbenzoate~168126-141~21~61, ~14

Table 3: IR Data (Wavenumbers in cm⁻¹)

CompoundO-H StretchC=O StretchC-O Stretch
3-Methylbenzoic Acid2500-3300 (broad)~17001210-1320
2-Bromo-3-methylbenzoic Acid2500-3300 (broad)~17001210-1320
Ethyl 2-bromo-3-methylbenzoate-~1720~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Methylbenzoic Acid136119 ([M-OH]⁺), 91 ([M-COOH]⁺)
2-Bromo-3-methylbenzoic Acid214/216197/199 ([M-OH]⁺), 171/173 ([M-COOH]⁺)
Ethyl 2-bromo-3-methylbenzoate242/244197/199 ([M-OEt]⁺), 214/216 ([M-CO]⁺)

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for spectroscopic validation.

Synthesis_Pathway Start 3-Methylbenzoic Acid Intermediate 2-Bromo-3-methylbenzoic Acid Start->Intermediate Bromination Product Ethyl 2-bromo-3-methylbenzoate Intermediate->Product Esterification

Caption: Synthetic pathway for ethyl 2-bromo-3-methylbenzoate.

Analytical_Workflow cluster_synthesis Synthesis Step cluster_analysis Spectroscopic Validation Reaction Reaction Mixture NMR ¹H & ¹³C NMR Reaction->NMR IR IR Spectroscopy Reaction->IR MS Mass Spectrometry Reaction->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis Structural Confirmation IR->Data_Analysis Functional Group ID MS->Data_Analysis Molecular Weight & Fragmentation Decision Proceed to Next Step? Data_Analysis->Decision

Sources

Validation

Benchmarking Ethyl 2-Bromo-3-methylbenzoate: Reactivity, Steric Dynamics, and Cross-Coupling Efficacy

As drug discovery programs increasingly rely on complex, sterically encumbered bicyclic scaffolds—such as N-substituted 3,4-dihydroisoquinolin-1(2H)-ones—the selection of appropriate halogenated aromatic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on complex, sterically encumbered bicyclic scaffolds—such as N-substituted 3,4-dihydroisoquinolin-1(2H)-ones—the selection of appropriate halogenated aromatic building blocks becomes critical[1]. Ethyl 2-bromo-3-methylbenzoate (E2B3MB) is a highly specialized, di-ortho-substituted aryl halide. Benchmarking its reactivity against less hindered analogues, such as ethyl 2-bromobenzoate (E2BB) and ethyl 4-bromobenzoate (E4BB) , reveals profound differences in cross-coupling kinetics.

This guide provides an objective, data-driven comparison of these esters, detailing the mechanistic causality behind their reactivity differences and providing a self-validating experimental framework for handling sterically hindered substrates.

Structural Dynamics: The "Buttressing Effect"

The reactivity of halogenated aromatic esters in palladium-catalyzed cross-coupling is traditionally governed by the electron density of the C–Br bond. However, in E2B3MB, steric encumbrance supersedes simple electronic effects[2].

  • E4BB (Unhindered): The ester group is para to the bromine, allowing for a planar conformation that maximizes electron withdrawal via resonance. This electron-deficient C–Br bond undergoes rapid oxidative addition.

  • E2BB (Ortho-hindered): The adjacent ester group creates a primary steric barrier, slowing the approach of the Pd(0) catalyst.

  • E2B3MB (Di-ortho-hindered): The addition of the 3-methyl group induces a severe "buttressing effect." The methyl group physically pushes the bromine atom toward the ester group at the 1-position. This restricts the rotational freedom of the ester, forcing it out of coplanarity with the aromatic ring. Consequently, the ester's electron-withdrawing resonance is disrupted, making the C–Br bond artificially electron-rich and highly resistant to oxidative addition.

Comparative Reactivity Benchmarks

To quantify these steric penalties, E2B3MB, E2BB, and E4BB were benchmarked across two standard transformations: Suzuki-Miyaura cross-coupling (C–C bond formation) and Buchwald-Hartwig amination (C–N bond formation).

Table 1: Suzuki-Miyaura Cross-Coupling Efficacy

Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Toluene/H₂O (10:1), 90 °C.

SubstrateLigandTime (h)Conversion (%)Isolated Yield (%)Primary Observation
E4BB PPh₃2>9995Rapid, quantitative conversion.
E2BB PPh₃128578Sluggish oxidative addition.
E2B3MB PPh₃243015Catalyst deactivation; unreacted SM.
E2B3MB SPhos12>9992High yield; bulky ligand required.
Table 2: Buchwald-Hartwig Amination (with Morpholine)

Conditions: Aryl bromide (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.5 eq), Toluene, 100 °C.

SubstrateLigandYield (%)Major ByproductCausality
E4BB BINAP90NoneStandard bidentate coordination succeeds.
E2BB BINAP65ProtodehalogenationSlow transmetalation leads to side-reactions.
E2B3MB BINAP<5Unreacted SMSevere steric clash prevents Pd approach.
E2B3MB RuPhos88Trace HydrolysisRuPhos accommodates di-ortho substitution.

Data Synthesis: Standard ligands (PPh₃, BINAP) fail completely with E2B3MB. The use of specialized, electron-rich dialkylbiaryl phosphine ligands (like SPhos or RuPhos) is strictly required to force oxidative addition and suppress competitive β-hydride elimination[3].

Mechanistic Bottlenecks in Cross-Coupling

The following workflow illustrates the catalytic cycle, highlighting the specific stages where E2B3MB introduces kinetic bottlenecks compared to unhindered esters.

CatalyticCycle A Aryl Bromide (E2B3MB / E2BB) C Oxidative Addition [Steric Bottleneck] A->C B Pd(0) Catalyst B->C D Transmetalation (+ Boronic Acid) C->D Restricted by ortho-substituents E Reductive Elimination D->E E->B Catalyst Regeneration F Biaryl Product E->F

Pd-Catalyzed Cross-Coupling Cycle Highlighting Steric Bottlenecks for E2B3MB.

Self-Validating Experimental Protocol

When working with highly hindered substrates like E2B3MB, silent failures (e.g., ester hydrolysis or protodehalogenation) are common. To ensure trustworthiness, the following Suzuki-Miyaura protocol is designed as a self-validating system using an internal standard for real-time mass balance tracking.

Objective

Synthesize ethyl 3-methyl-2-phenylbenzoate from E2B3MB while continuously monitoring mass balance to validate the absence of side reactions.

Reagents & Causality
  • E2B3MB: 1.0 mmol (Limiting reagent).

  • Phenylboronic Acid: 1.5 mmol (Excess accounts for minor protodeboronation).

  • Pd(OAc)₂ (2 mol%) & SPhos (4 mol%): SPhos is chosen because its electron-rich dicyclohexylphosphine moiety forces oxidative addition, while its flexible biaryl backbone accommodates the di-ortho bulk during transmetalation[3].

  • K₃PO₄ (2.0 mmol): A strong, highly soluble inorganic base is required to accelerate the rate-limiting transmetalation step of hindered substrates.

  • Toluene/H₂O (10:1, 5 mL): The biphasic system ensures solubility of both the highly lipophilic E2B3MB and the inorganic base.

  • Dodecane (0.5 mmol): Internal standard for GC-FID validation.

Step-by-Step Methodology
  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add E2B3MB, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x). Causality: Pd(0) generated in situ is highly susceptible to oxidation; rigorous deoxygenation is non-negotiable.

  • Solvent & Standard Addition: Syringe in degassed Toluene, degassed H₂O, and exactly 0.5 mmol of Dodecane.

  • Reaction & Kinetic Sampling: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm to overcome mass transfer limitations).

  • Self-Validation (Mass Balance Tracking):

    • Withdraw 50 µL aliquots at t = 0, 2h, 6h, and 12h.

    • Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

    • Validation Rule: Calculate the molar amounts of [E2B3MB] + [Biaryl Product] + [Protodehalogenated Byproduct] relative to [Dodecane]. The sum must equal 100% ± 5% of the initial E2B3MB loading. If the mass balance drops below 95%, it indicates unquantified side reactions (e.g., ester hydrolysis into the aqueous layer), prompting immediate temperature reduction or base substitution.

  • Workup: Upon complete conversion (validated by GC), cool to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Freeman, E. E., et al. "A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors." The Journal of Organic Chemistry - ACS Publications. 1

  • "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." ACS Publications.2

  • "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." ACS Publications.3

Sources

Comparative

Comparative Analysis of Catalysts for Ethyl 2-Bromo-3-methylbenzoate Cross-Coupling: Overcoming Di-Ortho Steric Hindrance

As a Senior Application Scientist, one of the most frequent troubleshooting requests I encounter involves the palladium-catalyzed cross-coupling of sterically encumbered aryl halides. Ethyl 2-bromo-3-methylbenzoate repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent troubleshooting requests I encounter involves the palladium-catalyzed cross-coupling of sterically encumbered aryl halides. Ethyl 2-bromo-3-methylbenzoate represents a classic "stress test" for any catalytic system. The reactive C2-bromide is flanked by an electron-withdrawing ethyl ester at the C1 position and a methyl group at the C3 position. This di-ortho substitution pattern creates a formidable steric shield that severely retards both oxidative addition and transmetalation—the two critical bottlenecks in the Suzuki-Miyaura catalytic cycle.

This guide objectively evaluates the performance of standard and advanced palladium catalysts for the cross-coupling of ethyl 2-bromo-3-methylbenzoate, providing researchers with the mechanistic causality and field-proven experimental data needed to select the optimal system.

The Mechanistic Challenge: Steric Bottlenecks

In a standard Suzuki-Miyaura cross-coupling, the electron-withdrawing nature of the C1 ester should theoretically lower the lowest unoccupied molecular orbital (LUMO) of the C–Br bond, accelerating oxidative addition. However, the physical bulk of the flanking ester and methyl groups prevents the approach of bulky, coordinatively unsaturated Pd(0) complexes.

If the catalyst cannot efficiently undergo oxidative addition, the system is prone to off-cycle degradation. Furthermore, even if oxidative addition is successful, the resulting Ar–Pd(II)–Br intermediate is so sterically congested that the incoming boronic acid struggles to coordinate during the transmetalation step, leading to competitive protodehalogenation (reduction) of the starting material .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Bottleneck 1) Pd0->OA + Ethyl 2-bromo-3-methylbenzoate PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Steric Bottleneck 2) PdII->TM + Ar'B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination (Product Release) PdII_Ar->RE RE->Pd0 - Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Comparative Catalyst Analysis

To establish a clear hierarchy of performance, we compare four distinct classes of palladium catalysts in the synthesis of a highly hindered tri-ortho-substituted biaryl (coupling ethyl 2-bromo-3-methylbenzoate with 2-methylphenylboronic acid).

A. The Baseline: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is the first-generation standard. However, the monodentate PPh₃ ligand is neither sufficiently electron-rich to force oxidative addition into the hindered C–Br bond nor bulky enough to promote rapid reductive elimination. Reactions typically stall, yielding massive amounts of unreacted starting material and protodehalogenated byproducts.

B. The Bidentate Standard: Pd(dppf)Cl₂

While 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a wide bite angle that aids reductive elimination, its moderate electron density still struggles with the initial oxidative addition into di-ortho substrates. It requires high temperatures (100 °C+), which risks thermal hydrolysis of the ethyl ester.

C. The Advanced NHC: PEPPSI-IPr

N-Heterocyclic Carbene (NHC) complexes like PEPPSI-IPr offer immense steric bulk and strong σ-donation. The bulky diisopropylphenyl rings on the NHC ligand create a reactive pocket that forces the substrates together. While highly effective, PEPPSI-IPr often requires stronger bases (like KOtBu or Cs₂CO₃) for activation, which can be incompatible with the base-labile ethyl ester of our substrate.

D. The Optimal Solution: SPhos Pd G3 (Buchwald Precatalyst)

Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos are explicitly designed for this challenge . The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. Crucially, the biphenyl backbone allows for a secondary Pd–arene interaction that stabilizes the 14-electron Pd(0) intermediate, preventing catalyst death. The Generation 3 (G3) precatalyst ensures a perfect 1:1 Ligand:Pd ratio and activates at room temperature, making it the superior choice for mild, high-yielding couplings .

Quantitative Performance Data

Reaction Conditions: Ethyl 2-bromo-3-methylbenzoate (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), THF/H₂O (4:1).

Catalyst SystemLigand TypeCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)Primary Limitation
Pd(PPh₃)₄ Monodentate Phosphine10.010024< 15Severe steric hindrance; protodehalogenation.
Pd(dppf)Cl₂ Bidentate Phosphine5.01002445Slow transmetalation; catalyst deactivation.
PEPPSI-IPr N-Heterocyclic Carbene2.0801284Requires strong base; potential ester hydrolysis.
SPhos Pd G3 Dialkylbiaryl Phosphine1.0604> 92 Higher upfront cost of the precatalyst.

Optimized Experimental Protocol: SPhos Pd G3 Suzuki-Miyaura Coupling

The following methodology outlines a self-validating, highly efficient protocol for coupling ethyl 2-bromo-3-methylbenzoate using the SPhos Pd G3 system.

Workflow S1 1. Reagent Prep (Glovebox/Schlenk) S2 2. Catalyst Activation (Pd G3 to Pd(0)) S1->S2 S3 3. Cross-Coupling (60°C, 4h) S2->S3 S4 4. Quench & Extract (EtOAc / H2O) S3->S4 S5 5. Purification (Silica Gel / HPLC) S4->S5

Step-by-step experimental workflow for air-free catalytic cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation (Schlenk Technique) To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromo-3-methylbenzoate (1.0 equiv, 0.5 mmol), 2-methylphenylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol). Causality: K₃PO₄ is selected over stronger bases (e.g., KOtBu) because it provides sufficient basicity to form the active boronate complex required for transmetalation without triggering the saponification (hydrolysis) of the substrate's ethyl ester.

Step 2: Catalyst Addition Add the SPhos Pd G3 precatalyst (1.0 mol %, 0.005 mmol). Causality: The G3 precatalyst is chosen over in-situ mixing of Pd₂(dba)₃ and SPhos. It guarantees an optimal 1:1 L:Pd ratio and rapidly releases the active Pd(0) species under mild basic conditions, avoiding the need for thermal activation which can degrade the aryl bromide.

Step 3: Solvent Addition & Degassing Add degassed THF/H₂O (4:1 v/v, 2.5 mL) via syringe under a positive pressure of nitrogen. Causality: A biphasic solvent system is critical. THF dissolves the highly lipophilic organic substrates, while water dissolves the K₃PO₄, facilitating the interfacial transmetalation step. Strict degassing prevents the oxidative homocoupling of the boronic acid.

Step 4: Reaction Execution & Visual Validation Seal the flask and stir vigorously at 60 °C for 4 hours. Self-Validating Cue: The reaction mixture will transition from a pale yellow/green to a deep red/brown within the first 15 minutes. This color shift is a reliable visual indicator that the G3 precatalyst has successfully activated into the active Pd(0) species.

Step 5: Quench and Extraction Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with deionized water (3 x 5 mL) followed by brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Yield Determination (Self-Validating) Before purification, add an exact mass of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Obtain a crude ¹H NMR spectrum to determine the robust spectroscopic yield. This ensures the protocol's chemical efficiency is verified independently of downstream silica gel isolation losses. Purify via flash column chromatography (gradient elution: Hexanes to 10% EtOAc/Hexanes).

Conclusion

For the cross-coupling of highly hindered di-ortho substrates like ethyl 2-bromo-3-methylbenzoate, traditional catalysts like Pd(PPh₃)₄ are fundamentally inadequate due to their inability to navigate severe steric bottlenecks. The SPhos Pd G3 catalyst system stands out as the premier choice. Its unique combination of a highly electron-rich dialkylbiaryl phosphine ligand and a rapidly activating precatalyst architecture allows for low catalyst loadings, mild temperatures, and exceptional yields, effectively solving the transmetalation and oxidative addition challenges inherent to this substrate.

References

  • Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796.[Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 77(19), 8678-8688.[Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.[Link]

Safety & Regulatory Compliance

Safety

Ethyl 2-bromo-3-methylbenzoate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Ethyl 2-bromo-3-methylbenzoate Hazard Profile and Chemical Causality Ethyl 2-bromo-3-methylbenzoate is a highly valuable building block in medicinal chemistry, primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for Ethyl 2-bromo-3-methylbenzoate

Hazard Profile and Chemical Causality

Ethyl 2-bromo-3-methylbenzoate is a highly valuable building block in medicinal chemistry, primarily utilized for its reactive bromine handle in palladium-catalyzed cross-coupling reactions. However, this exact structural feature—the covalently bound bromine atom—dictates strict environmental and safety protocols during disposal.

Because it is a halogenated organic compound, improper disposal (such as drain disposal or mixing with non-halogenated solvents) can lead to severe environmental contamination and regulatory violations. During the destruction of halogenated organics, the combustion process generates corrosive hydrobromic acid (HBr) gases. To safely manage these emissions, disposal facilities must utilize specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[1]. Understanding this chemical causality is critical for laboratory personnel, as it directly impacts waste segregation logistics and operational costs.

Regulatory Framework and Waste Segregation Economics

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), spent solvents and reaction mixtures containing Ethyl 2-bromo-3-methylbenzoate must be strictly managed as halogenated hazardous waste[1].

A common operational failure in laboratories is the co-mingling of waste streams. Mixing halogenated waste with non-halogenated waste (such as pure ethanol, ethyl acetate, or hexanes) forces the entire container to be classified and treated as a halogenated substance[2]. Because the caustic scrubbing required for halogenated waste is highly resource-intensive, this cross-contamination needlessly doubles the disposal costs for the facility and limits the use of more sustainable fuels-blending programs[2].

Table 1: Comparative Logistics of Organic Waste Streams

ParameterHalogenated Organic Waste (e.g., Ethyl 2-bromo-3-methylbenzoate)Non-Halogenated Organic Waste
Primary Treatment Rotary kiln incineration with caustic scrubbing[1]Fuels blending / Liquid injection incineration
Energy Value Low BTU content (Requires supplemental fuel)[1]High BTU content (~4,000+ Btu/lb)[1]
Disposal Cost Multiplier ~2.0x (High cost due to scrubber maintenance)[2]1.0x (Baseline)
Incompatible Additions Strong acids/bases, heavy metals, water reactives[2]Halogenated compounds, heavy metals

Operational Workflow: Bench-to-Waste Protocol

To ensure a self-validating safety system, laboratory personnel must follow a strict segregation and labeling protocol. The methodology below ensures that incompatible chemicals are identified and isolated before they enter the primary waste stream.

G A Reaction Workup (Ethyl 2-bromo-3-methylbenzoate) B Solvent Extraction (e.g., DCM or EtOAc) A->B C Waste Segregation Decision B->C D Halogenated Waste Stream (Contains Bromine) C->D Organics + Bromine E Non-Halogenated Stream (Aqueous/Pure Solvents) C->E Aqueous/No Halogens F Rotary Kiln Incineration (Caustic Scrubbing) D->F EPA Regulated

Workflow for the segregation and disposal of Ethyl 2-bromo-3-methylbenzoate waste streams.

Step-by-Step Disposal Methodology:

  • Container Selection: Obtain a dedicated, chemically compatible 5-gallon safety disposal can or a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste." Ensure the container has a tightly sealing, threaded cap to maintain a vapor-tight environment[3].

  • Pre-Disposal Verification (Self-Validation Step): Before transferring the waste, verify that the reaction mixture does not contain heavy metals. For example, if Ethyl 2-bromo-3-methylbenzoate was used in a Suzuki coupling, the palladium catalyst must be filtered out and segregated as solid heavy metal waste. Ensure the solution pH is between 5.5 and 9.5, and confirm the absence of water-reactive substances[2].

  • Transfer and Containment: In a well-ventilated fume hood, transfer the spent Ethyl 2-bromo-3-methylbenzoate solution into the halogenated waste container. Keep the container closed at all times except when actively adding waste to prevent vapor release and minimize inhalation risks[3].

  • Regulatory Labeling: Immediately label the container with the words "Hazardous Waste" and explicitly list the contents (e.g., "Halogenated Waste: Ethyl 2-bromo-3-methylbenzoate, Dichloromethane")[3]. Avoid using generic terms like "spent" or abbreviations, as emergency responders require full chemical names to accurately assess hazards during an incident[4].

  • Accumulation Limits: Do not exceed 55 gallons of accumulated waste in the laboratory area. Schedule regular pickups with your Environmental Health and Safety (EHS) department to maintain compliance[3].

Emergency Spill Response Protocol

In the event of an accidental release of Ethyl 2-bromo-3-methylbenzoate, immediate containment is required to prevent environmental exposure and slip hazards.

SpillResponse S1 Spill Identified (Ethyl 2-bromo-3-methylbenzoate) S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Call EHS (>100 mL or highly concentrated) S2->S3 Major Spill S4 Bench-Scale Cleanup (<100 mL) S2->S4 Minor Spill S5 Apply Inert Absorbent (Vermiculite/Sand) S4->S5 S6 Transfer to Solid Halogenated Waste S5->S6

Emergency spill response and containment protocol for halogenated organic compounds.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation and Assessment: If the spill is large (>100 mL) or highly concentrated, evacuate the immediate area, secure the lab doors, and contact EHS immediately. For minor bench-scale spills, proceed with local cleanup.

  • Personal Protective Equipment (PPE): Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If skin contact occurs, immediately wash the affected area with soap and water and remove contaminated clothing, as wet clothing can hold the chemical against the skin and cause dermatitis[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do NOT use combustible materials like paper towels for large organic spills.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Labeling and Disposal: Label the container as "Solid Halogenated Hazardous Waste - Spill Debris" and submit it for immediate EHS pickup.

References

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at: [Link]

Sources

Handling

Operational Safety and Logistics Guide: Handling Ethyl 2-bromo-3-methylbenzoate

As a Senior Application Scientist, I design laboratory safety protocols not as static checklists, but as dynamic, self-validating systems. When handling specialized halogenated organics like Ethyl 2-bromo-3-methylbenzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory safety protocols not as static checklists, but as dynamic, self-validating systems. When handling specialized halogenated organics like Ethyl 2-bromo-3-methylbenzoate, your personal protective equipment (PPE) and operational workflows must be rooted in the chemical's specific mechanistic behaviors.

Chemical Profile & Mechanistic Hazard Assessment

Ethyl 2-bromo-3-methylbenzoate (CAS: 155694-83-0) is a highly versatile building block widely utilized in medicinal chemistry and drug development. Its trifunctional nature—featuring a bromine atom for palladium-catalyzed cross-coupling, a modifiable ethyl ester, and a methyl group—makes it indispensable for constructing complex biaryl architectures ()[1]. However, the very features that make it synthetically useful also dictate a stringent, mechanistically driven approach to handling.

To design an effective safety protocol, we must first understand the chemical's interaction with human biology. As a halogenated aromatic ester, this compound possesses significant lipophilicity, with a predicted LogP of approximately 3.2 ()[2]. This lipophilic character allows the molecule to rapidly partition into and permeate the lipid bilayers of the stratum corneum (the outer layer of skin). Once absorbed, the electrophilic carbonyl carbon of the ester group can interact with nucleophilic residues in tissue proteins, leading to acute contact dermatitis. Furthermore, upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract), the compound acts as a severe irritant, triggering hazard codes H315, H319, and H335 ()[3].

Quantitative Hazard & PPE Specification

The following table summarizes the quantitative hazard data and the corresponding PPE specifications required to mitigate these specific chemical risks.

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 155694-83-0Unique identifier for SDS retrieval and strict inventory tracking.
LogP (Lipophilicity) ~3.2High lipid solubility drives rapid dermal penetration; mandates impermeable glove materials.
Hazard Codes H315, H319, H335Acute irritant to skin, eyes, and respiratory tract; requires full mucosal and dermal barrier protection.
Primary Glove Layer Butyl Rubber (0.3 mm)High chemical resistance to esters and halogenated aromatics (>240 min breakthrough time).
Sacrificial Glove Layer Nitrile (0.1 mm)Provides essential tactile dexterity for precise weighing; discarded immediately upon suspected contact.
Waste Classification Halogenated OrganicMust be segregated to prevent corrosive hydrobromic acid (HBr) gas release during facility incineration.

Procedural PPE Protocol: The Self-Validating Defense System

In advanced drug development laboratories, safety protocols must be self-validating—meaning the system inherently proves it is working or immediately alerts the user if it fails.

  • Ocular and Facial Protection:

    • Protocol: Wear unvented chemical splash goggles. If handling volumes greater than 50 mL, add a full-face shield.

    • Causality: Vented safety glasses are insufficient because the vapor pressure of the ester can cause mucosal irritation even without a direct liquid splash. Unvented goggles create a sealed micro-environment around the eyes.

  • Dermal Protection (Double-Gloving System):

    • Protocol: Don a pair of heavy-duty butyl rubber gloves as the primary barrier. Over these, don a pair of thin, disposable nitrile gloves.

    • Self-Validating Mechanism: Before use, inflate the butyl gloves with air and submerge them in water; the absence of bubbles validates the primary barrier's integrity. During operation, the outer nitrile glove acts as a sacrificial layer. Nitrile degrades rapidly upon contact with halogenated esters. If a splash occurs, the visual swelling or discoloration of the nitrile glove validates the exposure event, prompting immediate removal before the inner butyl layer is ever compromised.

  • Respiratory & Engineering Controls:

    • Protocol: All handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Self-Validating Mechanism: Tape a small (1 cm x 5 cm) strip of tissue paper to the bottom edge of the fume hood sash. The continuous inward deflection of the tissue provides a visual, real-time validation of negative pressure, ensuring respiratory protection independent of digital flow meter malfunctions.

Step-by-Step Operational Handling Workflow

  • Preparation: Verify fume hood flow via the tissue-deflection method. Clear the workspace of incompatible materials (strong oxidizing agents, strong bases).

  • Donning: Apply the PPE in the following order: Flame-resistant (FR) lab coat Splash goggles Butyl rubber gloves Nitrile over-gloves.

  • Transfer: Use anti-static, conductive weighing boats. Causality: Halogenated organics can generate static charge during transfer, leading to the micro-dispersion of the chemical powder or droplets outside the intended vessel.

  • Execution: Keep the chemical container sealed until the exact moment of transfer. Cap immediately after use to minimize vapor accumulation in the hood.

  • Decontamination: Wash all spatulas and glassware with a non-polar solvent (e.g., hexane) followed by acetone. Collect all solvent rinses strictly in the halogenated waste stream.

Step-by-Step Spill Response & Disposal Plan

A spill of Ethyl 2-bromo-3-methylbenzoate requires immediate, methodical action to prevent respiratory exposure and environmental contamination.

  • Evacuation and Isolation: Immediately lower the fume hood sash to contain vapors. Alert laboratory personnel and isolate the area.

  • Containment: Apply an inert, inorganic absorbent such as vermiculite or diatomaceous earth around the perimeter of the spill, working inward.

    • Causality: Do not use combustible absorbents (e.g., paper towels). Halogenated esters can become trapped in the cellulose matrix, creating a sustained, localized inhalation hazard and a potential fire risk in the solid waste bin. Vermiculite traps the chemical in a porous, non-reactive mineral matrix.

  • Neutralization & Cleanup: Using non-sparking polypropylene tools, sweep the saturated absorbent into a compatible high-density polyethylene (HDPE) waste container. Do not use metal dustpans, which can spark or react with trace acidic impurities.

  • Disposal Segregation: Seal the HDPE container and label it strictly as "Halogenated Organic Waste - Contains Brominated Esters."

    • Causality: Strict segregation is a logistical imperative. Mixing halogenated waste with standard organic waste alters the required incineration temperature profile. If processed incorrectly, brominated compounds will generate highly corrosive hydrobromic acid (HBr) gas, which destroys incinerator scrubbers and poses severe environmental hazards.

Safety & Operational Workflow Diagram

PPE_Workflow A 1. Engineering Control Verify Fume Hood Flow B 2. PPE Donning Butyl/Nitrile Gloves & Goggles A->B C 3. Chemical Handling Transfer Ethyl 2-bromo-3-methylbenzoate B->C D Spill Occurred? C->D E 4a. Spill Response Apply Vermiculite Absorbent D->E Yes F 4b. Routine Disposal Segregate as Halogenated Waste D->F No E->F G 5. Decontamination Doff PPE & Wash Hands F->G

Workflow for handling, spill response, and disposal of Ethyl 2-bromo-3-methylbenzoate.

References

Sources

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